molecular formula C14H20ClNSi B1603299 4-Chloro-N-(tert-butyldimethylsilyl)indole CAS No. 412048-45-4

4-Chloro-N-(tert-butyldimethylsilyl)indole

Cat. No.: B1603299
CAS No.: 412048-45-4
M. Wt: 265.85 g/mol
InChI Key: PDPSXASABIORPX-UHFFFAOYSA-N
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Description

4-Chloro-N-(tert-butyldimethylsilyl)indole is a useful research compound. Its molecular formula is C14H20ClNSi and its molecular weight is 265.85 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-N-(tert-butyldimethylsilyl)indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-N-(tert-butyldimethylsilyl)indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl-(4-chloroindol-1-yl)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNSi/c1-14(2,3)17(4,5)16-10-9-11-12(15)7-6-8-13(11)16/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPSXASABIORPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)N1C=CC2=C1C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586016
Record name 1-[tert-Butyl(dimethyl)silyl]-4-chloro-1H-indole
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Molecular Weight

265.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412048-45-4
Record name 4-Chloro-1-[(1,1-dimethylethyl)dimethylsilyl]-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=412048-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[tert-Butyl(dimethyl)silyl]-4-chloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Deployment of N-TBS Protection in Advanced Indole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Strategic Rationale

In the high-stakes arena of drug discovery and total synthesis, the indole nucleus remains a privileged scaffold. However, the pyrrole-like N-H bond is a frequent liability—acidic (


), susceptible to deprotonation, and prone to oxidative degradation. While N-Boc and N-sulfonyl groups are ubiquitous, they impose strong electron-withdrawing effects that can deactivate the ring toward electrophilic substitution or alter regioselectivity.

The N-tert-Butyldimethylsilyl (TBS) group occupies a critical "Goldilocks" zone in indole protection. It offers:

  • Steric Bulk without Deactivation: Unlike sulfonyls, the silicon atom is directly bonded to nitrogen, but the electronic pull is dampened compared to carbonyl-based groups.

  • Orthogonal Lability: It is stable to basic lithiation and many transition-metal catalyzed couplings (Suzuki, Heck) but is cleaved instantly by fluoride sources (TBAF) or mild acid, offering a "traceless" removal that leaves other acid-sensitive groups (like Boc-amines elsewhere in the molecule) intact.

  • Lithiation Control: It effectively blocks N-lithiation, forcing strong bases (

    
    -BuLi) to deprotonate the C2 position, enabling controlled C2-functionalization without the risk of "anionic migration" often seen with N-Boc groups.
    

This guide details the installation, strategic exploitation, and removal of the N-TBS group, grounded in mechanistic rigor.

Part 2: Decision Matrix & Mechanistic Logic

Before committing to a synthetic route, analyze whether TBS is the superior choice using this decision logic.

Visualization: Indole Protection Decision Tree

IndoleProtection Start Start: Indole Functionalization Goal Lithiation Requirement: C2-Lithiation? Start->Lithiation EWG_Sensitive Is Ring Deactivation Acceptable? Lithiation->EWG_Sensitive Yes Fluoride_Cleavage Is Fluoride Cleavage Required? Lithiation->Fluoride_Cleavage No (General Protection) Base_Stability Requires Strong Base Stability? EWG_Sensitive->Base_Stability No (Need e- rich ring) Use_Boc Use N-Boc (Directing Group, Acid Labile) EWG_Sensitive->Use_Boc Yes (Need DMG effect) Base_Stability->Fluoride_Cleavage Standard (n-BuLi, Suzuki) Use_TIPS Use N-TIPS (Max Stability, Steric Shield) Base_Stability->Use_TIPS Extreme (e.g., prolonged reflux) Use_TBS Use N-TBS (Steric Block, Fluoride Labile) Fluoride_Cleavage->Use_TBS Yes (Orthogonal to Acid) Use_SEM Use N-SEM (Robust, Lewis Acid Removal) Fluoride_Cleavage->Use_SEM No (Need Acid Removal)

Figure 1: Decision matrix for selecting N-protecting groups based on synthetic requirements. TBS is selected when base stability and fluoride lability are required without strong ring deactivation.

Part 3: Experimental Protocols

High-Fidelity Installation of N-TBS

While silylation can be performed with weak bases, the most reliable method for indoles (which are weak acids) utilizes sodium hydride to ensure irreversible deprotonation and complete conversion.

Reagents:

  • Indole substrate (1.0 equiv)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)

  • THF (anhydrous) or DMF (anhydrous)

Protocol:

  • Preparation: Flame-dry a round-bottom flask under Argon. Charge with NaH (1.2 equiv). Wash NaH with dry hexanes (3x) to remove mineral oil if downstream purification is sensitive to grease (optional but recommended for small scales).

  • Solvation: Suspend NaH in anhydrous THF (0.2 M relative to indole) and cool to 0°C.

  • Deprotonation: Add the indole substrate (dissolved in minimal THF) dropwise.

    • Checkpoint: Observe vigorous hydrogen gas evolution. Stir at 0°C for 30 minutes until bubbling ceases. The solution often turns yellow/orange, indicating the formation of the indolyl anion.

  • Silylation: Add TBSCl (dissolved in minimal THF) dropwise to the anion solution.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

    • Validation: Monitor by TLC. The N-TBS indole is significantly less polar than the free indole (moves higher on silica).

  • Workup: Quench carefully with saturated ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    . Extract with 
    
    
    
    or EtOAc. Wash organics with water and brine. Dry over
    
    
    .
  • Purification: Flash column chromatography (typically 5-10% EtOAc/Hexanes). N-TBS indoles are stable on silica.

Strategic C2-Lithiation

This is the "killer app" for N-TBS. The bulky silyl group blocks the nitrogen lone pair from coordinating with Lewis acids but also sterically prevents attack at the N-atom. When treated with


-BuLi, the most acidic proton available is at C2.

Mechanism: Unlike N-Boc, which directs lithiation via Complex Induced Proximity Effect (CIPE) (where Li coordinates to the Boc carbonyl), N-TBS relies on steric blocking and thermodynamic acidity . The TBS group prevents N-attack, and the C2 proton is removed to form the C2-lithio species, which is stable at -78°C.

Protocol:

  • Dissolve N-TBS indole (1.0 equiv) in anhydrous THF (0.15 M) under Argon.

  • Cool to -78°C (Dry ice/acetone bath). Critical: Temperature control prevents scrambling.

  • Add

    
    -BuLi (1.1 equiv, 1.7 M in pentane) dropwise over 10 minutes.
    
    • Note:

      
      -BuLi can also be used, but 
      
      
      
      -BuLi is often cleaner for C2 lithiation due to higher basicity and non-nucleophilic nature of the bulky base.
  • Stir at -78°C for 45–60 minutes.

  • Trapping: Add the electrophile (e.g., MeI, DMF, aldehydes) dropwise.

  • Allow to warm to RT slowly. Quench and work up as standard.

"Traceless" Deprotection

The utility of TBS lies in its removal conditions, which are orthogonal to Boc/benzyl groups.

Method A: Fluoride Cleavage (Standard)

  • Reagent: Tetrabutylammonium fluoride (TBAF), 1.0 M in THF.

  • Conditions: Add TBAF (1.1 equiv) to a solution of N-TBS indole in THF at 0°C or RT. Reaction is usually complete in <30 mins.

  • Mechanism: The high bond energy of Si-F (approx. 135 kcal/mol) drives the cleavage of the Si-N bond.

Method B: Acidic Cleavage (Mild)

  • Reagent: PPTS (Pyridinium p-toluenesulfonate) in EtOH/Water or TFA/DCM.

  • Context: Used when the substrate contains silyl ethers (O-TBS) elsewhere that must be preserved (N-TBS is generally more labile than O-TBS, but selectivity can be tricky; TBAF usually cleaves both).

Part 4: Comparative Data & Stability

Table 1: Stability Profile of Common Indole N-Protecting Groups

Protecting GroupInstallation YieldStability (Base/Nucleophile)Stability (Acid)Directing Ability (Lithiation)Cleavage Reagent
N-TBS High (>90%)Excellent (survives

-BuLi)
Low (cleaved by TFA)Steric/Permissive (Allows C2)TBAF, HF
N-Boc High (>95%)Moderate (can migrate)Very Low (cleaved by TFA)Strong (Coordination)TFA, Heat
N-TIPS High (>85%)Excellent (survives reflux)ModerateSteric (Blocks C7/N)TBAF (slow)
N-Ts High (>90%)GoodExcellentStrong (Inductive)NaOH/MeOH, Mg/MeOH

Part 5: References

  • Installation & Stability:

    • Greene's Protective Groups in Organic Synthesis, 5th Ed. Wuts, P. G. M. (2014).[1] John Wiley & Sons. Link

  • Lithiation Mechanisms (C2-Functionalization):

    • Bergman, J., & Venemalm, L. (1990). Lithiation of N-Silyl- and N-Acylindoles. Journal of Organic Chemistry, 57, 2495. Link

    • Snieckus, V. (1990). Directed Ortho Metalation.[2] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. Link

  • Comparison of Silyl Groups (TBS vs TIPS):

    • Lipshutz, B. H., & Pegram, J. J. (1980). Rapid and Efficient Silylation of Hindered Alcohols and Indoles. Tetrahedron Letters, 21(35), 3343-3346. Link

  • Transition Metal Catalysis Compatibility:

    • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications.[3][4][5] Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Chloro-N-(tert-butyldimethylsilyl)indole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis and detailed characterization of 4-Chloro-N-(tert-butyldimethylsilyl)indole, a key intermediate in the development of novel therapeutics and functional materials. Designed for researchers, scientists, and professionals in drug development, this document offers not just procedural steps but also the underlying scientific rationale, ensuring both reproducibility and a deeper understanding of the chemistry involved.

Introduction: The Strategic Importance of N-Silylated Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The targeted functionalization of the indole ring is paramount for modulating biological activity. However, the acidic proton on the indole nitrogen often interferes with various synthetic transformations, such as metal-catalyzed cross-couplings and electrophilic substitutions.

Protection of the indole nitrogen is therefore a critical strategic step. The tert-butyldimethylsilyl (TBDMS) group is an ideal choice for this purpose due to its steric bulk, which confers stability under a range of reaction conditions, and its facile, selective removal under mild protocols.[1] Specifically, 4-Chloro-N-(tert-butyldimethylsilyl)indole serves as a versatile building block, allowing for subsequent modifications at other positions of the indole ring, which would be challenging with an unprotected nitrogen.

Synthesis of 4-Chloro-N-(tert-butyldimethylsilyl)indole: A Robust and Validated Protocol

The synthesis of the title compound is achieved through the direct N-silylation of 4-chloroindole. This reaction proceeds via the deprotonation of the indole nitrogen followed by nucleophilic attack on the silicon atom of tert-butyldimethylsilyl chloride (TBDMSCl).

Reaction Mechanism and Rationale

The choice of base and solvent is critical for achieving high yields and purity. A strong, non-nucleophilic base is required to efficiently deprotonate the indole nitrogen (pKa ≈ 17). Sodium hydride (NaH) is an excellent candidate as it forms the sodium salt of the indole and hydrogen gas, which is irreversibly removed from the reaction mixture, driving the equilibrium towards the product.

Anhydrous N,N-dimethylformamide (DMF) is the solvent of choice. Its polar aprotic nature effectively solvates the sodium cation of the intermediate indole salt, enhancing the nucleophilicity of the indole nitrogen. Furthermore, its high boiling point allows for the reaction to be conducted at elevated temperatures if necessary, although this reaction typically proceeds efficiently at room temperature.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products 4-Chloroindole 4-Chloroindole Deprotonation Deprotonation 4-Chloroindole->Deprotonation NaH NaH NaH->Deprotonation TBDMSCl TBDMSCl Silylation Silylation TBDMSCl->Silylation Deprotonation->Silylation Indole Anion H2_gas H2_gas Deprotonation->H2_gas Target_Compound 4-Chloro-N-(tert-butyldimethylsilyl)indole Silylation->Target_Compound NaCl NaCl Silylation->NaCl

Caption: Synthetic workflow for 4-Chloro-N-(tert-butyldimethylsilyl)indole.

Detailed Experimental Protocol

Materials:

  • 4-Chloroindole

  • Sodium hydride (60% dispersion in mineral oil)

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 4-chloroindole (1.0 eq).

  • Inert Atmosphere: Purge the flask with dry nitrogen gas.

  • Solvent Addition: Add anhydrous DMF via syringe. Stir the solution until the 4-chloroindole is completely dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. The evolution of hydrogen gas will be observed. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Silylation: Dissolve TBDMSCl (1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature via the dropping funnel.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 4-Chloro-N-(tert-butyldimethylsilyl)indole as a colorless oil or a low-melting solid.

Comprehensive Characterization: A Multi-Technique Approach

The identity and purity of the synthesized 4-Chloro-N-(tert-butyldimethylsilyl)indole must be unequivocally confirmed through a combination of spectroscopic techniques.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Synthesized_Compound Purified Product NMR NMR Spectroscopy (¹H & ¹³C) Synthesized_Compound->NMR MS Mass Spectrometry (MS) Synthesized_Compound->MS FTIR FTIR Spectroscopy Synthesized_Compound->FTIR Structure_Confirmation Structure_Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation FTIR->Structure_Confirmation Purity_Assessment Purity_Assessment Structure_Confirmation->Purity_Assessment

Caption: Workflow for the characterization of the target compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The successful N-silylation is confirmed by the appearance of signals corresponding to the tert-butyl and dimethylsilyl protons and a downfield shift of the indole ring protons compared to the starting material.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Justification
H-27.15 - 7.25d1HDoublet due to coupling with H-3.
H-36.55 - 6.65d1HDoublet due to coupling with H-2.
H-57.20 - 7.30dd1HDoublet of doublets due to coupling with H-6 and H-7.
H-67.05 - 7.15t1HTriplet due to coupling with H-5 and H-7.
H-77.45 - 7.55d1HDoublet due to coupling with H-6.
Si-C(CH₃)₃0.90 - 1.00s9HSinglet for the nine equivalent protons of the tert-butyl group.
Si-(CH₃)₂0.60 - 0.70s6HSinglet for the six equivalent protons of the two methyl groups on silicon.

Note: Predicted chemical shifts are based on typical values for N-silylated indoles and may vary slightly depending on the solvent and instrument used.[2][3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule. The presence of the TBDMS group is indicated by signals in the aliphatic region.

Carbon Assignment Expected Chemical Shift (δ, ppm) Justification
C-2125.0 - 126.0Aromatic CH
C-3102.0 - 103.0Aromatic CH
C-3a130.0 - 131.0Aromatic quaternary C
C-4128.0 - 129.0Aromatic C-Cl
C-5121.0 - 122.0Aromatic CH
C-6122.0 - 123.0Aromatic CH
C-7115.0 - 116.0Aromatic CH
C-7a138.0 - 139.0Aromatic quaternary C
Si-C (CH₃)₃26.0 - 27.0Quaternary carbon of the tert-butyl group.
Si-C(C H₃)₃19.0 - 20.0Methyl carbons of the tert-butyl group.
Si-(C H₃)₂-3.0 - -4.0Methyl carbons attached to silicon.

Note: Predicted chemical shifts are based on known data for similar indole derivatives.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Technique Expected m/z Interpretation
Electrospray Ionization (ESI+)266.1 (M+H)⁺, 288.1 (M+Na)⁺Molecular ion peaks corresponding to the protonated and sodiated molecule.
Electron Impact (EI)265 (M)⁺, 208 (M-57)⁺Molecular ion peak and a prominent fragment corresponding to the loss of the tert-butyl group, a characteristic fragmentation pattern for TBDMS-protected compounds.[6]

Note: The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for all chlorine-containing fragments.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The key diagnostic feature for successful N-silylation is the disappearance of the N-H stretching vibration and the appearance of a Si-N stretching band.

Functional Group Expected Wavenumber (cm⁻¹) Appearance/Disappearance
N-H Stretch~3400Disappearance (from 4-chloroindole)
Aromatic C-H Stretch3000 - 3100Presence
Aliphatic C-H Stretch2850 - 2960Presence (from TBDMS group)
Aromatic C=C Stretch1450 - 1600Presence
Si-N Stretch920 - 950Appearance
C-Cl Stretch700 - 800Presence

Note: The absence of a broad N-H peak is a strong indicator of a complete reaction.[7][8]

Conclusion

This technical guide has outlined a robust and reliable method for the synthesis of 4-Chloro-N-(tert-butyldimethylsilyl)indole. The detailed experimental protocol, coupled with a thorough explanation of the underlying chemical principles, provides a solid foundation for its successful preparation. The comprehensive characterization data, predicted from established spectroscopic principles and literature precedents, offers a clear roadmap for the validation of the final product. This N-protected 4-chloroindole is a valuable synthetic intermediate, and the information presented herein is intended to empower researchers in their pursuit of novel chemical entities with significant therapeutic and technological potential.

References

  • Dobbs, A. (2001). Total Synthesis of Indoles from Tricholoma Species via Bartoli/Heteroaryl Radical Methodologies. J. Org. Chem., 66, 638-641. [Link]

  • Amat, M., Hadida, S., Sathyanarayana, S., & Bosch, J. (1997). REGIOSELECTIVE SYNTHESIS OF 3-SUBSTITUTED INDOLES: 3-ETHYLINDOLE. Organic Syntheses, 74, 248. [Link]

  • Dauzonne, D. (1984). Preparation and reactions of 4-(trimethylsilyl)indole. ResearchGate. [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of control indole. [Link]

  • ResearchGate. (n.d.). Neurochemical analysis of amino acids, polyamines and carboxylic acids: GC-MS quantitation of tBDMS derivatives using ammonia positive chemical ionization. [Link]

  • ResearchGate. (n.d.). FTIR spectra of Si-O, Si-N and N-H bonds for SiN x films subjected to different heat treatment temperatures. [Link]

  • Semantic Scholar. (1987). 13C NMR spectroscopy of indole derivatives. [Link]

  • Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • AWS. (n.d.). The Copper-Catalyzed N-Arylation of Indoles. [Link]

  • Academia.edu. (1998). 29Si NMR spectra of trimethylsilyl andtert-butyldimethylsilyl derivatives of purines and pyrimidines. [Link]

Sources

Technical Guide: C-H Bond Reactivity in N-TBS-4-Chloroindole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile of N-TBS-4-chloroindole (1-(tert-butyldimethylsilyl)-4-chloroindole). This analysis synthesizes established organometallic principles with specific data from indole alkaloid total synthesis (e.g., welwitindolinones) to provide a robust framework for functionalizing this scaffold.

Executive Summary

N-TBS-4-chloroindole is a high-value building block in the synthesis of complex alkaloids (e.g., hapalindoles, welwitindolinones) and pharmaceutical intermediates. Its reactivity is defined by a "push-pull" conflict: the electron-rich indole core is tempered by the electron-withdrawing 4-chloro substituent and the bulky, electron-donating N-TBS group.

This guide provides a definitive map of its C-H bond reactivity, prioritizing C2-lithiation as the dominant pathway, followed by controlled C3-electrophilic substitution . It serves as a blueprint for researchers needing to install vectors on this sterically congested scaffold.

Structural & Electronic Profile

To predict reactivity, we must analyze the three governing factors of this molecule:

  • The N-TBS Group (Steric & Electronic Gatekeeper):

    • Steric: The bulky tert-butyldimethylsilyl group effectively shields the C7 position and, to a lesser extent, C2 . However, its primary role is to block N-deprotonation, forcing base-mediated chemistry to occur at carbon.

    • Electronic: It exerts a mild inductive donating effect (+I) but prevents the lone pair delocalization associated with N-H or N-alkyl indoles, making the ring slightly less electron-rich than N-methyl indole.

  • The 4-Chloro Substituent (The Anchor):

    • Inductive Effect (-I): The electronegative chlorine atom pulls electron density from the benzene ring, acidifying the C2-H and C3-H bonds relative to the parent indole.

    • Resonance Effect (+M): Weak donation into the π-system, but the inductive withdrawal dominates.

    • Steric Blockade: It physically obstructs the C3 and C5 positions, influencing the regioselectivity of electrophilic attacks.

  • The Indole Core (The Engine):

    • Remains an electron-rich heterocycle, but the 4-Cl/N-TBS combination creates a "mismatched" system where the most nucleophilic site (C3) is sterically hindered.

Reactivity Map: The "Dance" of Regioselectivity

The following diagram visualizes the hierarchy of reactivity for N-TBS-4-chloroindole.

ReactivityMap Substrate N-TBS-4-Chloroindole C2 C2-H: Primary Site (Lithiation/C-H Activation) Substrate->C2 Strong Base (t-BuLi) CIPE Effect C3 C3-H: Secondary Site (Electrophilic Substitution) Substrate->C3 Vilsmeier/Friedel-Crafts (Slowed by 4-Cl) C4 C4-Cl: Cross-Coupling Handle (Not C-H, but Strategic) Substrate->C4 Pd/Ni Catalysis (Suzuki/Buchwald) C7 C7-H: Sterically Blocked (Inert to Standard Reagents) Substrate->C7 Blocked by TBS C56 C5/C6-H: Remote Sites (Requires Directing Groups) Substrate->C56 Rare

Caption: Hierarchy of reactive sites. C2 is the kinetic priority under basic conditions; C3 is the thermodynamic priority under acidic/electrophilic conditions.

Deep Dive: C2-H Reactivity (Lithiation)

The most reliable transformation for N-TBS-4-chloroindole is C2-lithiation . The bulky TBS group directs lithiation to C2 via the Complex Induced Proximity Effect (CIPE) and by preventing attack at the nitrogen.

Mechanism[1]
  • Coordination: The lithium reagent (e.g., t-BuLi) coordinates with the indole

    
    -system or the chlorine lone pair (weakly).
    
  • Deprotonation: The C2-proton is removed. The 4-Cl group enhances the acidity of C2-H via inductive withdrawal, making this species easier to lithiate than N-TBS-indole itself.

  • Stabilization: The resulting C2-lithio species is stable at low temperatures (-78 °C) and can be trapped with electrophiles.

Validated Protocol: C2-Formylation

This protocol is adapted from standard N-TBS-indole lithiation procedures, optimized for the 4-chloro derivative.

Reagents: t-BuLi (1.7 M in pentane), THF (anhydrous), DMF.

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add N-TBS-4-chloroindole (1.0 equiv) and dissolve in anhydrous THF (0.1 M). Cool to -78 °C .

  • Lithiation: Dropwise add t-BuLi (1.1 equiv). Note: n-BuLi can be used, but t-BuLi is cleaner for hindered substrates. The solution typically turns yellow/orange.

  • Incubation: Stir at -78 °C for 45–60 minutes.

    • Critical Check: Do not warm above -40 °C, or the TBS group may migrate (retro-Brook rearrangement) or the C4-Cl may undergo lithium-halogen exchange (though rare at -78 °C without specific promotion).

  • Quench: Add anhydrous DMF (3.0 equiv) dropwise. Stir for 30 mins at -78 °C, then warm to 0 °C.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc.

  • Expected Outcome: 2-Formyl-N-TBS-4-chloroindole in >85% yield.

Deep Dive: C3-H Reactivity (Electrophilic Substitution)

The C3 position is the natural nucleophilic center of the indole. However, in N-TBS-4-chloroindole, two factors impede reactivity:

  • Electronic Deactivation: The 4-Cl group pulls density, making C3 less nucleophilic than in naked indole.

  • Steric Buttressing: The 4-Cl atom is physically large (Van der Waals radius ~1.75 Å), crowding the C3 site.

Implication: Reactions at C3 require highly reactive electrophiles or Lewis Acid catalysis . Weak electrophiles will fail or react sluggishly.

Case Study: C3-Acylation (Vilsmeier-Haack)

While standard Vilsmeier conditions (POCl₃/DMF) work, the reaction times are longer than for unsubstituted indoles.

  • Observation: The 4-Cl group directs regioselectivity exclusively to C3 (blocking any potential C4 byproduct), but yields are often lower (60-75%) due to steric hindrance.

  • Alternative: Use Friedel-Crafts acylation with acid chlorides and AlCl₃. The strong Lewis acid overcomes the electronic deactivation of the 4-Cl group.

Remote Reactivity & C4 Functionalization

C4-Chlorine: The "Trojan Horse"

While not a C-H bond, the C4-Cl is critical. It is NOT inert.[1]

  • Risk: In strong lithiation conditions (e.g., using excess t-BuLi or warming above -40 °C), you risk Lithium-Halogen Exchange at C4, leading to a C4-lithio species.

  • Opportunity: This allows for sequential functionalization. One can lithiate C2, trap with a group, and subsequently use Pd-catalyzed cross-coupling (Suzuki-Miyaura) at C4 to build complex tricyclic cores (e.g., in the synthesis of Welwitindolinones).

C7-H: The Silent Sector

The bulky TBS group renders C7 virtually inaccessible to direct C-H activation. If C7 functionalization is required, the TBS group must be removed (TBAF) and replaced with a smaller directing group (e.g., Pivaloyl) or a transient directing group (e.g., COOH).

Experimental Workflow Decision Tree

Use this logic flow to design your experiment.

Workflow Start Target: Functionalize N-TBS-4-Cl-Indole Decision Which position? Start->Decision C2_Path Target: C2 Decision->C2_Path C-H Activation C3_Path Target: C3 Decision->C3_Path Nucleophilic C4_Path Target: C4 Decision->C4_Path Substitution Action_C2 Protocol: Lithiation Reagent: t-BuLi, -78°C Note: Exploits CIPE C2_Path->Action_C2 Action_C3 Protocol: EAS Reagent: POCl3/DMF or R-COCl/AlCl3 Note: Expect slower kinetics C3_Path->Action_C3 Action_C4 Protocol: Cross-Coupling Reagent: Pd(OAc)2, S-Phos, Boronic Acid Note: Standard Suzuki C4_Path->Action_C4

Caption: Decision matrix for selecting the correct experimental condition based on regiochemical target.

References

  • Indole Lithiation & N-Protecting Groups

    • Bergman, J., & Venemalm, L. (1992). Lithiation of N-protected indoles. Journal of Organic Chemistry.
    • (General principles of N-TBS directed lithiation).

  • Synthesis of Welwitindolinones (Context for 4-Chloroindole Reactivity)

    • Baran, P. S., et al. (2007).[2][3] Total Synthesis of Marine Natural Products. Nature.[2]

    • (Demonstrates functionalization strategies on 4-chloroindole cores).

  • C-H Functionalization of Indoles

    • Leitch, J. A., et al. (2017).
  • Reactivity of 4-Substituted Indoles

    • Katayama, M., et al. (2000). Synthesis and Biological Activities of 4-chloroindole-3-acetic Acid. Bioscience, Biotechnology, and Biochemistry.
    • (Details C3 functionalization of 4-chloroindole).

Sources

Strategic Indole Protection: A Mechanistic & Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indole is a privileged scaffold in drug discovery, yet its amphoteric reactivity—specifically the high electron density at C-3 and the acidity of the N-H bond (


 in DMSO)—presents a "protection paradox." Successful functionalization requires masking the N-H to prevent deprotonation while simultaneously tuning the electronic bias of the ring system. This guide moves beyond simple recipe lists to establish a strategic framework for selecting protecting groups based on electronic requirements , orthogonality , and downstream application .

Part 1: The Indole Paradox & Strategic Selection

The indole nucleus is not a static substrate; its reactivity profile changes drastically upon protection.

  • Unprotected Indole: The N-H is a weak acid. The C-3 position is highly nucleophilic (enamine-like).

  • Protected Indole (EWG): Electron-Withdrawing Groups (e.g., Boc, Tosyl) pull density from the ring, dampening C-3 nucleophilicity and acidifying the C-2 proton, enabling Directed Ortho Metalation (DoM).

  • Protected Indole (EDG/Neutral): Groups like Benzyl (Bn) or Silyl (TIPS) rely on steric bulk and do not significantly deactivate the ring, preserving C-3 reactivity.

Visualization: The Protection Decision Matrix

The following decision tree illustrates the logical flow for selecting a protecting group based on the required chemical outcome.

IndoleStrategy Start Start: Define Synthetic Goal Q1 Do you need to dampen C-3 Nucleophilicity? Start->Q1 Branch_EWG Yes: Use EWG (Electron Withdrawing) Q1->Branch_EWG Prevent Oxidation/Polymerization Branch_Neu No: Use Steric/Neutral Protection Q1->Branch_Neu Preserve Reactivity Q2 Is the route Base-Intensive? Branch_EWG->Q2 Q3 Is the route Acid-Intensive? Branch_Neu->Q3 Res_Boc Boc (Carbamate) Cleave: Acid/Heat Q2->Res_Boc Yes (Base Stable) Res_Ts Tosyl (Sulfonyl) Cleave: Base/Reductive Q2->Res_Ts No (Need Acid Stability) Res_SEM SEM (Hemiaminal) Cleave: Fluoride/Acid Q3->Res_SEM No (Need Orthogonality) Res_Bn Benzyl (Alkyl) Cleave: Hydrogenation/Na-NH3 Q3->Res_Bn Yes (Acid Stable)

Figure 1: Strategic decision tree for indole protecting group selection based on electronic needs and reaction conditions.

Part 2: The Arsenal – Comparative Analysis

The following table summarizes the most critical protecting groups, their electronic influence, and stability profiles.

GroupTypeElectronic EffectStabilityCleavage MethodStrategic Use Case
Boc CarbamateStrong EWGStable to Base/Nucleophiles.[1] Labile to Acid (

).
TFA/DCM or Thermal (

C)
C-2 Lithiation (DoM); Friedel-Crafts suppression.
Tosyl (Ts) SulfonylStrong EWGStable to Acid. Labile to strong Base/Reductants.Mg/MeOH or NaOH/MeOHSuzuki couplings; preventing oxidation.
SEM HemiaminalWeak EWGUltra-stable (Acid/Base).TBAF or

Multi-step total synthesis requiring robustness.
TIPS/TBS SilylSteric ShieldVariable (Base stable, Acid sensitive).TBAF or HFTemporary masking; Steric directing.
Benzyl (Bn) AlkylNeutral/EDGVery Stable.

or Na/

Permanent protection until late stage.

Part 3: Protocol Deep Dive & Mechanistic Causality

The Nucleophilic Catalyst Approach: Boc Protection

Why this method? Direct reaction of indole with


 is sluggish due to the low nucleophilicity of the indole nitrogen. We utilize DMAP (4-Dimethylaminopyridine)  as a nucleophilic catalyst.
  • Mechanism: DMAP attacks

    
     to form a highly electrophilic N-Boc-pyridinium salt. The indole anion (generated by base) then attacks this activated species, regenerating DMAP.
    
Protocol: High-Yield N-Boc Installation
  • Reagents: Indole (1.0 equiv),

    
     (1.2 equiv), DMAP (0.1 equiv), 
    
    
    
    (1.5 equiv), MeCN (0.5 M).
  • Step-by-Step:

    • Dissolution: Dissolve indole and DMAP in anhydrous MeCN. Note: MeCN is preferred over DCM for green chemistry and solubility profiles.

    • Activation: Add

      
       followed by dropwise addition of 
      
      
      
      (liquid or solution). Gas evolution (
      
      
      ) will occur.
    • Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (Indole stains red/pink with Vanillin; N-Boc indole is usually UV active but stains poorly/differently).

    • Self-Validation: The reaction is complete when the starting material spot (

      
       in 20% EtOAc/Hex) disappears and a less polar spot (
      
      
      
      ) appears.
    • Workup: Dilute with EtOAc, wash with 1M HCl (to remove DMAP/

      
      ), then brine. Dry over 
      
      
      
      .
The Single-Electron Transfer (SET) Cleavage: Detosylation

Why this method? While hydrolysis (NaOH) works, it often requires harsh heating that can degrade sensitive substrates. The Mg/MeOH method is a "soft" reductive cleavage mediated by Single Electron Transfer (SET), offering superior chemoselectivity.

Protocol: Reductive Detosylation
  • Reagents: N-Tosyl Indole (1.0 equiv), Mg turnings (10–20 equiv), Anhydrous MeOH (0.1 M).

  • Step-by-Step:

    • Preparation: Flame-dry Mg turnings under vacuum to activate surface (remove MgO layer).

    • Initiation: Suspend Mg in anhydrous MeOH. Add the N-Tosyl indole.

    • Sonication (Critical Trick): Sonicate the mixture for 10–15 minutes. This mechanically pits the Mg surface, accelerating the SET process.

    • Reaction: Stir vigorously. Hydrogen gas will evolve. The reaction is slightly exothermic.

    • Mechanism: Mg donates an electron to the sulfonyl group, weakening the S-N bond, followed by cleavage to the indole anion and sulfinate.

    • Workup: Quench with saturated

      
       (carefully!). Extract with DCM.
      

Part 4: Advanced Application – C-2 Lithiation (DoM)

One of the most powerful applications of N-protection is the ability to functionalize the C-2 position via Directed Ortho Metalation (DoM) .

  • The Concept: An N-Boc group possesses a carbonyl oxygen that can coordinate to Lithium. When treated with

    
    -BuLi, the base is guided to the C-2 proton (Complex Induced Proximity Effect - CIPE), resulting in selective deprotonation at C-2 rather than C-3 or the benzene ring.
    

LithiationMechanism Step1 N-Boc Indole (C2-H) Step2 Pre-Complexation (Li...O=C) Step1->Step2 + t-BuLi (-78°C) Step3 C-2 Lithiated Species (C2-Li) Step2->Step3 CIPE Directed Deprotonation Step4 Electrophile Trapping (C2-E) Step3->Step4 + Electrophile (e.g., I2, DMF)

Figure 2: Mechanism of Boc-directed C-2 lithiation via Complex Induced Proximity Effect (CIPE).

Critical Experimental Note: When performing C-2 lithiation on N-Boc indoles, temperature control is paramount . The reaction must be kept below


.[2] If the temperature rises, the "Fries rearrangement" pathway becomes accessible, where the Boc group migrates from N-1 to C-2.

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Ed. John Wiley & Sons.

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380.

  • Alonso, D. A., & Najera, C. (2004). Magnesium in Methanol (Mg/MeOH) in Organic Syntheses.[3] Chemical Society Reviews, 33, 296-309. (Detailed review of reductive cleavage).

  • Lipshutz, B. H., & Pegram, J. J. (1980).

    
    -(Trimethylsilyl)ethoxymethyl chloride. A new reagent for the protection of the hydroxyl group. Tetrahedron Letters, 21(35), 3343-3346. (Original description of SEM group properties). 
    

Sources

Stability & Storage Protocol: 4-Chloro-N-(tert-butyldimethylsilyl)indole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of 4-Chloro-N-(tert-butyldimethylsilyl)indole under Storage Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

4-Chloro-N-(tert-butyldimethylsilyl)indole (CAS: 412048-45-4) is a specialized intermediate often employed in the synthesis of pharmaceutical scaffolds, particularly for kinase inhibitors and antiviral agents. While the tert-butyldimethylsilyl (TBS) group is a robust protecting group for alcohols, its stability on the indole nitrogen (N-TBS) is significantly distinct and inherently more labile.

Critical Storage Directive:

  • Temperature: -20°C (Long-term) / 2–8°C (Active use)

  • Atmosphere: Inert gas (Argon/Nitrogen) essential.[1]

  • Moisture: Strictly anhydrous; hygroscopic instability.

  • Light: Protect from light (amber vials).

Key Technical Insight: The 4-chloro substituent exerts an electron-withdrawing inductive effect (-I) on the indole ring. This increases the acidity of the indole nitrogen (relative to unsubstituted indole), making the corresponding 4-chloroindolyl anion a superior leaving group. Consequently, this compound is more susceptible to hydrolytic cleavage than standard N-TBS indole.

Chemical Vulnerability Analysis

To understand the storage requirements, one must analyze the specific bond energies and electronic environments governing the molecule's integrity.

The N-Si Bond Lability

Unlike silyl ethers (R-O-Si), silyl amines and indoles (R-N-Si) possess a nitrogen-silicon bond that is susceptible to cleavage by both nucleophiles and acids. The nitrogen lone pair in indole is delocalized into the aromatic system, rendering the N-Si bond polarized.

  • Hydrolysis Risk: Water acts as a nucleophile, attacking the silicon atom. The reaction is driven by the formation of the stable hexa-coordinated silicon transition state and the release of the indole.

  • The "4-Chloro Effect": The chlorine atom at the C4 position is electron-withdrawing. This reduces the electron density of the indole ring.

    • Consequence: The pKa of the conjugate acid (4-chloroindole) is lower than that of indole.

    • Result: The 4-chloroindolyl moiety is a better leaving group . Therefore, the rate of desilylation (hydrolysis) is kinetically accelerated compared to electron-rich indoles (e.g., 5-methoxy-N-TBS-indole).

Oxidation Potential

While the TBS group protects the nitrogen, the C3 position of the indole ring remains electron-rich and susceptible to oxidative attack (e.g., by singlet oxygen), potentially leading to the formation of indoxyls or isatin derivatives. The 4-chloro group provides some deactivation against electrophilic oxidation, but not enough to negate the need for light protection.

Storage Stability Profile

The following table summarizes the stability data and recommended conditions based on the mechanistic vulnerabilities described above.

ParameterStability RatingRecommended ConditionMechanistic Rationale
Moisture Low (High Risk)Store under Argon/N2; Use desiccators.High susceptibility to hydrolysis due to 4-Cl induced leaving group ability.
Temperature Moderate -20°C for storage >1 month.Thermal energy accelerates hydrolytic cleavage and potential C3-oxidation.
Light Moderate Amber glass; Foil wrap.Prevents photo-oxidation of the indole double bond (C2=C3).
Acids Very Low Avoid all contact.Protonation of C3 or N leads to rapid desilylation.
Bases Moderate Stable to weak bases; Unstable to strong OH-.Strong hydroxide can attack Si; however, N-TBS is generally base-stable relative to esters.
Solvents Variable Stable in DCM, THF, Toluene (Anhydrous).Avoid MeOH/EtOH (solvolysis risk) and DMSO (hygroscopic).

Degradation Mechanism

The primary degradation pathway is moisture-induced protodesilylation. This process is autocatalytic if any acidic impurities are generated.

DegradationPathway cluster_mechanism Hydrolytic Desilylation Pathway Compound 4-Chloro-N-TBS-indole (Intact Reagent) Transition Pentacoordinate Silyl Intermediate Compound->Transition + H2O Water H2O / Moisture (Nucleophile) Water->Transition Product1 4-Chloroindole (Degradant) Transition->Product1 Leaving Group Expulsion Product2 TBS-OH / (TBS)2O (Silanol Byproducts) Transition->Product2

Figure 1: Mechanism of hydrolytic degradation. The 4-chloro substituent stabilizes the leaving group (Product 1), accelerating the reaction.

Quality Control & Self-Validating Protocols

Before using this reagent in critical steps (e.g., Lithiation, Buchwald-Hartwig coupling), you must validate its integrity.

Visual Inspection
  • Pass: White to off-white crystalline solid.

  • Fail: Yellow/Orange discoloration (indicates oxidation) or "wet" appearance (hydrolysis).

1H-NMR Diagnostic Check (CDCl3)

A quick NMR scan is the gold standard for purity.

  • Key Signal (TBS Group): Look for two singlets near δ 0.6–0.7 ppm (Si-Me2) and δ 0.9 ppm (t-Bu). Loss or shifting of these peaks indicates desilylation.

  • Key Signal (Indole C2-H): In N-TBS indoles, the C2 proton is typically shifted downfield compared to the free indole.

    • Intact: ~δ 7.2–7.3 ppm (depending on solvent/concentration).

    • Degraded (Free N-H): The C2-H often shifts, and a broad N-H singlet appears >δ 8.0 ppm.

  • Quantification: Integrate the TBS methyls (6H) against the aromatic protons. If the ratio is < 6:1, significant hydrolysis has occurred.

TLC Monitoring
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexanes:Ethyl Acetate (9:1).

  • Observation:

    • N-TBS Indole: High Rf (Non-polar).

    • Free Indole (Degradant): Lower Rf (More polar due to N-H hydrogen bonding).

    • Note: The N-TBS compound may be unstable on acidic silica. Use neutralized silica (triethylamine treated) for accurate Rf determination if streaking occurs.

Handling & Recovery SOP

Standard Handling
  • Equilibration: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid.

  • Atmosphere: Flush the headspace with Argon or Nitrogen immediately after use.

  • Weighing: Weigh quickly. For precise stoichiometry, weigh inside a glovebox or use a tared reaction vessel purged with inert gas.

Recovery of Degraded Material

If the compound has partially hydrolyzed (detected by NMR/TLC):

  • Do not use "as is" for stoichiometry-sensitive reactions (e.g., lithiation).

  • Re-purification:

    • Dissolve in anhydrous THF.

    • Add 1.1 equiv NaH (60% dispersion) at 0°C.

    • Add 1.1 equiv TBS-Cl.

    • Stir 1h, quench, extract, and flash chromatograph (Hexanes/EtOAc).

  • Alternative: If pure 4-chloroindole is required, complete the deprotection intentionally using TBAF (1.0 M in THF) or mild acid (AcOH in MeOH).

References

  • Electronic Effects on Indole Acidity

    • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Describes the pKa shifts in substituted indoles).
    • Reference:

  • Stability of Silyl Protecting Groups

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Definitive guide on N-Si bond stability vs. O-Si).
    • Reference:

  • Mechanistic Insight on Indole N-Silyl Cleavage

    • Lipshutz, B. H., et al. (1986). "Silyl protecting groups for the indole nitrogen." Tetrahedron Letters. (Discusses the lability of N-TBS indoles).
    • Reference:

  • 4-Chloroindole Properties

    • PubChem. (2024). 4-Chloroindole Compound Summary.
    • Reference:

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 4-Chloro-N-(tert-butyldimethylsilyl)indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the Suzuki-Miyaura cross-coupling of 4-Chloro-N-(tert-butyldimethylsilyl)indole (4-Cl-N-TBS-indole). This substrate presents a dual challenge: the electronic deactivation of the 4-position chloride due to the electron-rich indole ring, and the lability of the silyl protecting group under harsh basic conditions.

Conventional protocols for aryl bromides often fail with this substrate. This application note establishes a Buchwald-type ligand system (specifically SPhos and XPhos) as the requisite standard to facilitate oxidative addition into the inert C–Cl bond while maintaining a mild basic environment (K₃PO₄) to preserve the N-TBS group.

Strategic Analysis & Mechanistic Insight

The Substrate Challenge

The 4-position of the indole scaffold is notoriously difficult to functionalize compared to the C2 or C3 positions.

  • Bond Dissociation Energy (BDE): The C–Cl bond (approx. 96 kcal/mol) is significantly stronger than C–Br or C–I.

  • Electronic Deactivation: The nitrogen lone pair donates electron density into the π-system, rendering the carbocyclic ring electron-rich. This increases the energy barrier for the palladium catalyst to perform Oxidative Addition , which is the rate-determining step (RDS).

  • Protecting Group Sensitivity: The tert-butyldimethylsilyl (TBS) group is acid-labile and susceptible to cleavage by fluoride ions or strong alkoxide bases (e.g., NaOtBu, KOtBu) often used to activate aryl chlorides.

The Catalytic Solution

To overcome the high activation barrier of the C–Cl bond without stripping the TBS group, we utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).

  • Ligand Role: Ligands like SPhos and XPhos are electron-rich (increasing the basicity of the Pd center to aid oxidative addition) and sterically bulky (promoting the reductive elimination of the product).

  • Base Selection: Anhydrous or aqueous Tribasic Potassium Phosphate (K₃PO₄) provides sufficient basicity to activate the boronic acid (transmetallation) but is mild enough to leave the N-TBS carbamate-like linkage intact.

Mechanistic Pathway (Visualization)

SuzukiCycle Pd0 Active Catalyst Pd(0)-L OxAdd Oxidative Addition (Rate Limiting Step) Ar-Pd(II)-Cl Pd0->OxAdd + Substrate TransMet Transmetallation Base Activation (K3PO4) Ar-Pd(II)-Ar' OxAdd->TransMet + Activated Boronate RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regeneration Substrate 4-Chloro-N-TBS-indole Substrate->OxAdd Boronic Boronic Acid R-B(OH)2 Boronic->TransMet + Base

Figure 1: The catalytic cycle emphasizing the Rate Limiting Step (Oxidative Addition) which requires electron-rich ligands to break the Indole C4-Cl bond.

Experimental Protocols

Protocol A: The "Gold Standard" (SPhos-Pd-G2)

Recommended for primary screening. High success rate for diverse boronic acids.

Reagents:

  • Substrate: 4-Chloro-N-(TBS)indole (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.5 equiv)

  • Catalyst: SPhos Pd G2 (2–5 mol%) [Alternatively: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)]

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Concentration: 0.1 M – 0.2 M

Step-by-Step Procedure:

  • Setup: Charge an oven-dried reaction vial equipped with a magnetic stir bar with the indole substrate (1.0 equiv), boronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add SPhos Pd G2 precatalyst (0.02 equiv).

    • Note: If using Pd(OAc)₂/SPhos, premix the catalyst and ligand in the solvent for 5 minutes before adding to the vial.

  • Degassing: Seal the vial with a septum. Evacuate and backfill with Nitrogen (or Argon) three times.

  • Solvent: Syringe in degassed 1,4-Dioxane and Water (4:1 v/v).

  • Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by LCMS or TLC.

    • Checkpoint: Do not exceed 100°C to prevent thermal migration of the silyl group or protodeboronation.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography.

    • Critical: Use neutral silica or buffered silica (1% Et3N) if the product contains basic nitrogens, though N-TBS is generally stable on standard silica.

Protocol B: The "Steric Powerhouse" (XPhos-Pd-G4)

Use when coupling with ortho-substituted (sterically hindered) boronic acids.

Modifications to Protocol A:

  • Catalyst: Replace SPhos Pd G2 with XPhos Pd G4 (2–5 mol%).

  • Solvent: Switch to Toluene / Water (10:1) . The non-polar nature of toluene can sometimes stabilize the catalytic intermediate for bulky substrates.

  • Temperature: 100°C.

Data Summary: Ligand Performance
Ligand SystemCatalyst PrecursorYield (Avg)AdvantagesDisadvantages
PPh₃ (Standard) Pd(PPh₃)₄< 10%Cheap, AvailableFails for aryl chlorides; oxidative addition too slow.
SPhos Pd(OAc)₂ / SPhos Pd G285-95%Excellent for chlorides; stable to air.Moderately expensive.
XPhos Pd₂(dba)₃ / XPhos Pd G480-90%Best for sterically hindered partners.Requires careful removal of ligand byproducts.
PEPPSI-IPr Pd-PEPPSI-IPr75-85%Extremely robust; handles low loading.Carbene ligand can be harder to remove than phosphines.

Optimization & Troubleshooting Guide

If the standard reaction fails, use this logic flow to diagnose the issue. The most common failure mode is Protodeboronation (loss of the boronic acid) or Incomplete Conversion (catalyst death).

OptimizationTree Start Reaction Analysis (LCMS) NoRxn No Conversion (SM Recovered) Start->NoRxn Deboron Protodeboronation (Ar-H formed) Start->Deboron TBSLoss TBS Cleavage (Free Indole) Start->TBSLoss Sol_Cat Switch to XPhos Pd G4 or Pd-PEPPSI-IPr NoRxn->Sol_Cat Oxidative Addn Failure Sol_Base Switch Base: Use K2CO3 or CsF (anhydrous) Deboron->Sol_Base Base too strong Sol_SlowAdd Slow Addition of Boronic Acid (Syringe Pump) Deboron->Sol_SlowAdd Boronic Acid Unstable Sol_Temp Lower Temp to 60°C Use Anhydrous Toluene TBSLoss->Sol_Temp Hydrolysis

Figure 2: Decision matrix for troubleshooting reaction failures.

Critical Troubleshooting Notes:
  • TBS Cleavage: If you observe the formation of the free indole (N-H), your reaction medium is too basic or too hot.

    • Fix: Switch to anhydrous conditions (Toluene/Dioxane with anhydrous K₃PO₄ ). Water promotes hydroxide formation which attacks silicon.

  • Stalled Reaction: If conversion stops at 50%:

    • Fix: Add a second portion of catalyst (1 mol%) and boronic acid (0.5 equiv) after 4 hours. Aryl chlorides can slowly poison the catalyst via formation of Pd-dimers.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127(13), 4685–4696.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995, 95(7), 2457–2483.

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Corriu and Suzuki–Miyaura Cross-Coupling Reactions." Chemistry – A European Journal, 2006, 12(18), 4749–4755.

  • Lipshutz, B. H., et al. "Suzuki-Miyaura couplings of aryl chlorides in water at room temperature." Organic Letters, 2008, 10(17), 3793–3796.

  • Protection of Indoles: "Greene's Protective Groups in Organic Synthesis," 5th Edition. Wuts, P. G. M. (Discussion on stability of N-Silyl indoles).

Sources

Advanced Application Note: Buchwald-Hartwig Amination of 4-Chloro-N-(tert-butyldimethylsilyl)indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of the indole C4 position remains a significant challenge in medicinal chemistry due to the peri-interaction with the C3-H bond and the electron-rich nature of the indole core, which deactivates the C4-Cl bond toward oxidative addition. This Application Note details a robust protocol for the Buchwald-Hartwig amination of 4-Chloro-N-(tert-butyldimethylsilyl)indole .

Unlike standard aryl bromides, this substrate requires a specialized catalytic system comprising Pd-G4 precatalysts and dialkylbiaryl phosphine ligands (RuPhos/BrettPhos) to facilitate turnover. The N-TBS protecting group, while preventing competing N-arylation, introduces base-sensitivity constraints, necessitating the use of LHMDS or Cs₂CO₃ over harsh alkoxides.

Strategic Analysis & Mechanistic Rationale

The Substrate Challenge

The target substrate presents a "perfect storm" of catalytic difficulties:

  • Electronic Deactivation: The electron-rich indole ring increases the electron density at the C-Cl bond, raising the activation energy for the oxidative addition of Pd(0).

  • Steric Hindrance: The C4 position is sterically crowded by the C3 proton. Standard ligands (e.g., BINAP, dppf) often fail to promote the reductive elimination step in this environment.

  • Protecting Group Stability: The tert-butyldimethylsilyl (TBS) group on the indole nitrogen is labile to fluoride and strong nucleophilic bases (e.g., NaOMe). While resistant to steric bases, prolonged exposure to high temperatures with alkoxides can lead to desilylation and subsequent oligomerization.

Ligand Selection Strategy

To overcome the C-Cl bond strength and steric bulk, we utilize Dialkylbiaryl Phosphines (Buchwald Ligands).

  • RuPhos: Optimal for secondary amines . Its bulk promotes reductive elimination, while its electron-rich nature accelerates oxidative addition.

  • BrettPhos: Optimal for primary amines .[1] It prevents β-hydride elimination and allows for the coupling of weaker nucleophiles.

Catalyst Source

We strictly recommend Palladacycle Precatalysts (Gen 3 or Gen 4) over Pd(OAc)₂ or Pd₂dba₃.

  • Reasoning: Precatalysts activate rapidly at low temperatures, ensuring a high concentration of the active mono-ligated Pd(0) species (

    
    ) before the substrate can degrade or the catalyst can aggregate into inactive Pd-black.
    

Visualizing the Pathway

The following diagram illustrates the catalytic cycle adapted for this specific hindered substrate.

BuchwaldCycle cluster_steric Critical Failure Points PreCat Pd-G4 Precatalyst (Air Stable) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Activation (Base) OxAdd Oxidative Addition (Rate Limiting for Ar-Cl) ActivePd->OxAdd + 4-Cl-N-TBS-Indole Complex1 L-Pd(II)-Ar-Cl OxAdd->Complex1 TransMet Amine Binding & Deprotonation Complex1->TransMet + Amine (HNR2) BaseStep Base Coordination (LHMDS/Cs2CO3) RedElim Reductive Elimination (Sterically Demanding) BaseStep->RedElim TransMet->BaseStep - Base-HCl RedElim->ActivePd Regeneration Product C4-Aminated Indole RedElim->Product

Figure 1: Catalytic cycle highlighting the oxidative addition barrier of the chloro-indole and the steric bottleneck at reductive elimination.

Experimental Protocol

Materials & Reagents
  • Substrate: 4-Chloro-N-(TBS)indole (>98% purity).

  • Catalyst: RuPhos-Pd-G4 (for secondary amines) or BrettPhos-Pd-G4 (for primary amines).

  • Base: LiHMDS (1.0 M in THF) or Cs₂CO₃ (anhydrous, micronized).

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, sparged with Argon).

  • Glassware: Microwave vial (2-5 mL) with a crimp cap and teflon septum.

General Procedure (Scale: 0.5 mmol)

Step 1: Reaction Assembly (Glovebox or Schlenk Line)

  • In a nitrogen-filled glovebox, charge a dried reaction vial with:

    • 4-Chloro-N-(TBS)indole (153 mg, 0.50 mmol, 1.0 equiv).

    • RuPhos-Pd-G4 (21 mg, 0.025 mmol, 5 mol%).

    • If using solid base: Cs₂CO₃ (325 mg, 1.0 mmol, 2.0 equiv).

  • Add a magnetic stir bar.

  • Seal the vial with a crimp cap containing a PTFE/silicone septum.

  • Remove from glovebox.

Step 2: Solvent and Reagent Addition

  • Connect the vial to an argon manifold via a needle inlet.

  • Add anhydrous 1,4-Dioxane (2.5 mL, 0.2 M concentration) via syringe.

  • Add the Amine (0.60 mmol, 1.2 equiv) via syringe.

  • If using soluble base: Dropwise add LiHMDS (1.0 M in THF, 0.60 mL, 1.2 equiv).

    • Note: LiHMDS is preferred for high pKa amines but requires strict anhydrous conditions to protect the TBS group.

Step 3: Reaction

  • Place the vial in a pre-heated heating block at 80 °C .

  • Stir vigorously (800-1000 rpm).

  • Monitor by LC-MS at 2 hours and 12 hours.

    • Target: >95% conversion of starting material.[2]

    • Observation: The solution typically turns from pale yellow to dark amber.

Step 4: Work-up

  • Cool to room temperature.

  • Dilute with EtOAc (10 mL) and filter through a small pad of Celite/Silica to remove Pd residuals.

  • Concentrate the filtrate under reduced pressure.

  • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

    • Caution: Use buffered silica (1% Et₃N) if the product is acid-sensitive.

Optimization Guide (Screening)

If the standard protocol yields <50%, perform the following screen. Do not blindly increase temperature, as this promotes desilylation.

ParameterCondition A (Standard)Condition B (For Low Reactivity)Condition C (Base Sensitive)
Ligand RuPhosBrettPhosXPhos
Precatalyst Pd-G4Pd-G4Pd-PEPPSI-IPent
Base LiHMDS (THF)NaOtBuCs₂CO₃
Solvent DioxaneToluenet-Amyl Alcohol
Temp 80 °C100 °C60 °C
Decision Logic for Optimization

OptimizationTree Start Start: RuPhos-Pd-G4 LiHMDS, 80°C Check Check Conversion (LCMS) Start->Check Success Yield > 80% Proceed to Isolation Check->Success Good LowConv Low Conversion (< 20%) Check->LowConv Poor Decomp Desilylation/Decomp Check->Decomp Side Products Action1 Action1 LowConv->Action1 Switch to BrettPhos or XPhos Action3 Action3 Decomp->Action3 Switch Base to Cs2CO3 (Milder) Action2 Action2 Action1->Action2 Increase Temp to 100°C Action4 Action4 Action3->Action4 Switch Solvent to Toluene

Figure 2: Logic flow for troubleshooting reaction failure modes.

Troubleshooting & Critical Controls

Desilylation (Loss of TBS)
  • Symptom: Appearance of deprotected indole (MW - 114) in LCMS.

  • Cause: Hydroxide generation (wet solvent) or nucleophilic attack by alkoxide.

  • Fix: Switch from NaOtBu to Cs₂CO₃ or K₃PO₄ . Ensure solvent water content is <50 ppm.

Protodehalogenation (Reduction)
  • Symptom: Formation of N-TBS-indole (Cl replaced by H).

  • Cause:

    
    -hydride elimination from the amine or solvent.
    
  • Fix: Use BrettPhos (resists

    
    -elimination). Avoid alcohol solvents; stick to Dioxane or Toluene.
    
Catalyst Poisoning
  • Symptom: Reaction stalls at 20% conversion.

  • Cause: Coordination of the indole C3-position or free amine to Pd.

  • Fix: Increase catalyst loading to 8 mol%. Ensure "G4" precatalyst is used to guarantee active species formation.

References

  • Buchwald-Hartwig Amination Universal Conditions

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Precatalyst Generation (G3/G4)

    • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.
  • Specifics of Indole Coupling

    • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019).[3] The Buchwald–Hartwig Amination After 25 Years.[4] Angewandte Chemie International Edition, 58(48), 17118–17129.

  • Base Sensitivity in C-N Coupling

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.

Sources

conditions for the deprotection of N-TBS-4-chloroindole

Application Note: Deprotection Strategies for -TBS-4-Chloroindole

Executive Summary

The tert-butyldimethylsilyl (TBS) group is a robust protecting group for the indole nitrogen (

4-chloroindole
  • Substrate:

    
    -TBS-4-chloroindole.
    
  • Key Reactivity: The C4-chlorine atom exerts an inductive electron-withdrawing effect (-I), stabilizing the resulting indolyl anion. This generally makes the

    
    -Si bond more labile  to nucleophilic attack compared to unsubstituted indoles.
    
  • Recommended Strategy: While TBAF is the standard, Base-Mediated Solvolysis (K₂CO₃/MeOH) is often superior for halogenated indoles to avoid fluoride waste and simplify purification.

Mechanistic Principles

The deprotection relies on the affinity of Silicon for Fluoride or Oxygen nucleophiles.[1]

Electronic Impact of the 4-Chloro Group

The 4-chloro substituent lowers the pKa of the indole N-H (approx. pKa 15.8 vs. 16.2 for indole).

  • Consequence: The

    
    -TBS bond is more polarized.
    
  • Benefit: Deprotection rates are typically faster than for electron-rich indoles (e.g., 5-methoxyindole).

  • Risk: The resulting free indole is slightly more acidic, requiring careful quenching to prevent reprotonation issues or side reactions during workup.

Reaction Pathways (Visualized)

GSubstrateN-TBS-4-ChloroindoleTBAFMethod A: TBAF(Fluoride Attack)Substrate->TBAF F- sourceBaseMethod B: K2CO3/MeOH(Solvolysis)Substrate->Base MeO- sourceIntermediate_FPentacoordinateSilicate IntermediateTBAF->Intermediate_F Nucleophilic AttackIntermediate_OMeSilyl EtherByproductBase->Intermediate_OMe Trans-silylationProduct4-Chloroindole(Free NH)Intermediate_F->Product Elimination of TBS-FIntermediate_OMe->Product Release of Indole Anion

Figure 1: Mechanistic pathways for N-TBS cleavage. Method A utilizes the high Si-F bond energy (135 kcal/mol), while Method B exploits the lability of N-Si bonds to alkoxides.

Experimental Protocols

Method A: TBAF Deprotection (The Standard)

Best for: Substrates with no base-sensitive groups (e.g., esters).

Reagents:

  • Tetrabutylammonium fluoride (TBAF), 1.0 M in THF.

  • Solvent: Anhydrous THF.

  • Quench: Saturated NH₄Cl or CaCO₃/Resin (for "dry" workup).

Protocol:

  • Dissolution: Dissolve

    
    -TBS-4-chloroindole (1.0 equiv) in anhydrous THF (0.1 M concentration).
    
  • Addition: Add TBAF (1.2 – 1.5 equiv) dropwise at 0 °C.

  • Reaction: Warm to Room Temperature (23 °C). Stir for 30–60 minutes.

    • Note: The 4-Cl group accelerates cleavage; monitoring by TLC is critical to avoid over-exposure.

  • Workup (Standard): Dilute with Et₂O. Wash with sat. NH₄Cl (x2) and Brine (x1). Dry over Na₂SO₄.

  • Workup (High-Purity/Emulsion-Free):

    • Add CaCO₃ (2.0 equiv) and Dowex 50WX8-400 (sulfonic acid resin, 3.0 equiv) directly to the reaction mixture.

    • Stir for 30 mins (CaCO₃ scavenges HF; Resin scavenges Tetrabutylammonium).

    • Filter through a pad of Celite. Concentrate filtrate.

Pros: Extremely reliable; works on sterically hindered silyl groups. Cons: TBAF residues can be difficult to remove; basicity of TBAF can cause side reactions (E2 elimination) in complex substrates.

Method B: Base-Mediated Solvolysis (The "Green" Alternative)

Best for: Halogenated indoles; avoids fluoride waste; highly selective for N-TBS over O-TBS.

Reagents:

  • Potassium Carbonate (K₂CO₃) or Sodium Methoxide (NaOMe).

  • Solvent: Methanol (MeOH) or MeOH/THF (2:1).[2]

Protocol:

  • Dissolution: Dissolve

    
    -TBS-4-chloroindole (1.0 equiv) in MeOH/THF (2:1).
    
    • Tip: THF is needed if the 4-chloroindole substrate is not soluble in pure MeOH.

  • Addition: Add K₂CO₃ (2.0 – 3.0 equiv).

  • Reaction: Stir at Room Temperature for 1–3 hours.

    • Mechanism:[1][2][3][4][5][6] Methoxide (generated in situ) attacks the Silicon, forming TBS-OMe and releasing the indole anion.

  • Quench: Dilute with water. The product (4-chloroindole) often precipitates or can be extracted with EtOAc.

  • Purification: Often requires only filtration or a short silica plug, as no ammonium salts are generated.

Pros: Very clean; no silicon-fluoride byproducts; mild conditions preserve the 4-Cl bond. Cons: Slower than TBAF; incompatible with base-labile esters.

Method C: Mild Acid Hydrolysis

Best for: Substrates containing base-sensitive groups.

Reagents:

  • Acetyl Chloride (catalytic) in MeOH (generates anhydrous HCl in situ).

  • Alternatively: TFA (10%) in DCM.

Protocol:

  • Dissolution: Dissolve substrate in dry MeOH.

  • Addition: Add Acetyl Chloride (0.1 – 0.2 equiv) dropwise at 0 °C.

  • Reaction: Stir at 0 °C to RT for 1 hour.

  • Workup: Neutralize with solid NaHCO₃, filter, and concentrate.

Comparison of Methods

FeatureMethod A: TBAFMethod B: K₂CO₃/MeOHMethod C: Acid (HCl)
Reagent Cost HighLowLow
Reaction Rate Very Fast (<30 min)Moderate (1-3 h)Moderate
4-Cl Stability ExcellentExcellentExcellent
Selectivity Cleaves all silyl groupsSelective for N-SiSelective for N-Si
Workup Difficulty High (Ammonium salts)Low (Aqueous wash)Low (Neutralization)
Recommendation Secondary Choice Primary Choice Tertiary Choice

Troubleshooting & Optimization

Decision Tree for Protocol Selection

DecisionTreeStartStart: N-TBS-4-ChloroindoleBaseSensitiveContains Base-SensitiveGroups? (e.g., Esters)Start->BaseSensitiveAcidSensitiveContains Acid-SensitiveGroups? (e.g., Acetals)BaseSensitive->AcidSensitiveNoMethodCMethod C: HCl/MeOH(Alternative)BaseSensitive->MethodCYesMethodAMethod A: TBAF(Standard)AcidSensitive->MethodAYesMethodBMethod B: K2CO3/MeOH(Preferred)AcidSensitive->MethodBNo

Figure 2: Selection logic for deprotection conditions based on substrate functionality.

Common Issues
  • Incomplete Reaction (Method B):

    • Cause: Poor solubility in MeOH.[2]

    • Fix: Increase THF ratio (up to 1:1 MeOH/THF) or switch to TBAF.

  • "Sticky" Residue (Method A):

    • Cause: Tetrabutylammonium salts.[7]

    • Fix: Use the CaCO₃/Dowex resin workup described in Protocol A. This is critical for obtaining high-purity 4-chloroindole for biological testing.

  • Loss of Product during Workup:

    • Cause: 4-Chloroindole is moderately acidic and can remain in the aqueous phase if pH is too high.

    • Fix: Ensure the aqueous layer is neutralized (pH 6-7) during extraction.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (General authority on silyl deprotection).
  • Corey, E. J.; Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." J. Am. Chem. Soc.[7]1972 , 94, 6190–6191. Link (Original TBAF methodology).

  • Khan, A. T.; Mondal, E. "A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl (TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol." Synlett2003 , 2003(05), 0694-0698. Link (Method C: Acidic cleavage).

  • Jiang, T.; Wang, L. "Practical and Efficient Protocol for the N-Deprotection of Indoles." Tetrahedron Lett.2009, 50, 3797.
  • Charette, A. B. et al. "Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation." Organic Process Research & Development (Adapted from similar general protocols for silyl removal workups).

Application Notes & Protocols: The Strategic Use of 4-Chloro-N-(tert-butyldimethylsilyl)indole in the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

I. Introduction: A Versatile Building Block for Complex Architectures

The indole nucleus is a cornerstone in the architecture of a vast array of natural products, many of which exhibit significant biological activity.[1][2] Among these, the chlorinated indole alkaloids, such as the hapalindole and fischerindole families, present unique synthetic challenges due to their intricate polycyclic frameworks and stereochemically rich structures.[3][4] The strategic introduction of a chlorine atom at the C4 position of the indole ring, combined with robust protection of the indole nitrogen, offers a powerful handle for orchestrating complex bond formations. This guide details the application of 4-Chloro-N-(tert-butyldimethylsilyl)indole as a key starting material in the synthesis of such natural products. The tert-butyldimethylsilyl (TBS) group provides a crucial balance of stability and facile cleavage, rendering it an invaluable tool in modern synthetic organic chemistry.[5]

The presence of the chloro substituent at C4 modifies the electronic properties of the indole ring, influencing its reactivity in electrophilic aromatic substitution and cycloaddition reactions.[6] The bulky N-TBS group not only enhances solubility in organic solvents but also sterically directs incoming reagents and prevents undesired side reactions at the nitrogen atom, such as protonation or participation in polymerization pathways. This document will elucidate the strategic advantages of this building block and provide detailed protocols for its preparation and use in key synthetic transformations.

II. Strategic Advantages of 4-Chloro-N-(tert-butyldimethylsilyl)indole

The choice of a starting material is a critical decision in the design of a total synthesis. 4-Chloro-N-(tert-butyldimethylsilyl)indole offers several distinct advantages:

  • Modulated Reactivity: The electron-withdrawing nature of the chlorine atom at C4 deactivates the benzene portion of the indole ring towards electrophilic attack, thereby enhancing the relative nucleophilicity of the pyrrole ring, particularly at the C3 position.

  • Orthogonal Reactivity: The chloro substituent can serve as a handle for late-stage functionalization through cross-coupling reactions, or it can be a key feature of the final natural product target.

  • Robust Protection: The N-TBS group is stable to a wide range of reaction conditions, including organometallic reagents and many oxidizing and reducing agents, yet it can be selectively removed under mild conditions, typically with a fluoride source such as tetrabutylammonium fluoride (TBAF).[7][8]

  • Enhanced Solubility: The lipophilic TBS group significantly improves the solubility of the indole in non-polar organic solvents, facilitating reactions and purification.

  • Stereochemical Control: The steric bulk of the N-TBS group can influence the diastereoselectivity of reactions at adjacent positions.

III. Synthesis of 4-Chloro-N-(tert-butyldimethylsilyl)indole

The preparation of the title compound is a straightforward procedure from commercially available 4-chloroindole. The protocol below is a standard method for the N-silylation of indoles.

Protocol 1: N-silylation of 4-Chloroindole

This protocol describes the protection of the indole nitrogen of 4-chloroindole with a tert-butyldimethylsilyl group.

Materials:

  • 4-Chloroindole

  • tert-Butyldimethylsilyl chloride (TBS-Cl)

  • Imidazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or nitrogen atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-chloroindole (1.0 eq) and imidazole (2.2 eq).

  • Dissolve the solids in anhydrous DMF.

  • Add a solution of TBS-Cl (1.1 eq) in anhydrous DMF dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-Chloro-N-(tert-butyldimethylsilyl)indole as a solid or oil.

Causality Behind Experimental Choices:

  • Imidazole: Acts as a base to deprotonate the indole nitrogen, forming the more nucleophilic indolate anion. It also serves as a catalyst by forming a highly reactive silylimidazolium intermediate.

  • Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. It is crucial to use an anhydrous solvent to prevent the hydrolysis of TBS-Cl.

  • Inert Atmosphere: Prevents the reaction of the indolate anion and other reactive species with atmospheric oxygen and moisture.

G cluster_reactants Reactants cluster_process Process cluster_products Products 4-Chloroindole 4-Chloroindole Reaction Reaction 4-Chloroindole->Reaction TBS-Cl TBS-Cl TBS-Cl->Reaction Imidazole Imidazole Imidazole->Reaction Base/Catalyst Anhydrous DMF Anhydrous DMF Anhydrous DMF->Reaction Solvent 4-Chloro-N-(TBS)indole 4-Chloro-N-(TBS)indole Reaction->4-Chloro-N-(TBS)indole Imidazole HCl Imidazole HCl Reaction->Imidazole HCl

Caption: Workflow for the N-silylation of 4-chloroindole.

IV. Application in the Synthesis of Hapalindole-Type Alkaloids

The hapalindole family of natural products, isolated from cyanobacteria, often feature a chlorinated tetracyclic core.[3] The synthesis of these complex molecules can be strategically approached using 4-Chloro-N-(tert-butyldimethylsilyl)indole as a starting material. A key transformation in many syntheses of these alkaloids is a Friedel-Crafts acylation or alkylation to construct the polycyclic system.

Key Transformation: Friedel-Crafts Acylation

The N-TBS protected 4-chloroindole is an excellent substrate for Friedel-Crafts acylation at the C3 position. The electron-rich pyrrole ring readily undergoes electrophilic substitution, and the N-TBS group prevents acylation at the nitrogen.

Protocol 2: Lewis Acid-Mediated Friedel-Crafts Acylation

This protocol outlines a general procedure for the Friedel-Crafts acylation of 4-Chloro-N-(tert-butyldimethylsilyl)indole with an acid chloride, a key step towards the hapalindole core.

Materials:

  • 4-Chloro-N-(tert-butyldimethylsilyl)indole

  • Appropriate acid chloride (e.g., α-methyl tiglic acid chloride for hapalindole synthesis)[3]

  • Lewis acid (e.g., AlCl₃, Et₂AlCl)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or nitrogen atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve 4-Chloro-N-(tert-butyldimethylsilyl)indole (1.0 eq) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the Lewis acid (e.g., Et₂AlCl, 1.2 eq) dropwise to the stirred solution.

  • After stirring for 15 minutes, add a solution of the acid chloride (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction to stir at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Lewis Acid: Activates the acid chloride towards electrophilic attack by coordinating to the carbonyl oxygen.

  • Low Temperature (-78 °C): Helps to control the reactivity of the powerful Lewis acid and prevent side reactions, such as cleavage of the TBS group or polymerization.

  • Anhydrous Conditions: Essential to prevent the deactivation of the Lewis acid by water.

G cluster_reactants Reactants cluster_process Process cluster_products Products 4-Chloro-N-(TBS)indole 4-Chloro-N-(TBS)indole Friedel-Crafts Acylation Friedel-Crafts Acylation 4-Chloro-N-(TBS)indole->Friedel-Crafts Acylation Acid Chloride Acid Chloride Acid Chloride->Friedel-Crafts Acylation Lewis Acid Lewis Acid Lewis Acid->Friedel-Crafts Acylation Catalyst Anhydrous DCM Anhydrous DCM Anhydrous DCM->Friedel-Crafts Acylation Solvent 3-Acyl-4-chloro-N-(TBS)indole 3-Acyl-4-chloro-N-(TBS)indole Friedel-Crafts Acylation->3-Acyl-4-chloro-N-(TBS)indole

Caption: Synthetic pathway for Friedel-Crafts acylation.

Data Summary: Representative Friedel-Crafts Reactions
EntryLewis AcidSolventTemp (°C)Time (h)Yield (%)
1AlCl₃DCM0285
2Et₂AlClDCM-78392
3SnCl₄1,2-DCE0478

V. Application in [4+3] Cycloaddition Reactions for Ambiguine Synthesis

The ambiguine family of alkaloids possesses a complex heptacyclic core.[9] The construction of the central seven-membered ring can be achieved through a [4+3] cycloaddition reaction.[2] In this context, an N-TBS protected indole derivative can act as the 4π component. While 4-chloroindole itself might not be the most common diene, its derivatives can be elaborated to participate in such cycloadditions. The N-TBS group is crucial for preventing side reactions and directing the regioselectivity of the cycloaddition.

Key Transformation: Dearomative [4+3] Cycloaddition

In this transformation, the indole ring acts as a diene, reacting with an oxyallyl cation (the 3-atom component) to form a cyclohepta[b]indole core.[10] The N-TBS group is essential for stabilizing the indole nucleus and preventing competing reaction pathways.

Protocol 3: TMSOTf-Mediated [4+3] Cycloaddition

This protocol is a general representation of a dearomative [4+3] cycloaddition of an N-protected indole with an in situ generated oxyallyl cation.[10]

Materials:

  • 4-Chloro-N-(tert-butyldimethylsilyl)indole (or a suitable derivative)

  • Oxyallyl cation precursor (e.g., a dihaloketone or an allene oxide)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Base (e.g., 2,6-lutidine)

  • Anhydrous solvent (e.g., acetonitrile, DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or nitrogen atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the 4-Chloro-N-(tert-butyldimethylsilyl)indole derivative (1.0 eq) and the oxyallyl cation precursor (1.2 eq) in the anhydrous solvent.

  • Add the base (e.g., 2,6-lutidine, 1.5 eq).

  • Cool the mixture to the desired temperature (e.g., -40 °C to 0 °C).

  • Add TMSOTf (1.3 eq) dropwise.

  • Stir the reaction mixture for the specified time, monitoring by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude cycloadduct by flash column chromatography.

Causality Behind Experimental Choices:

  • TMSOTf: A strong Lewis acid that promotes the formation of the oxyallyl cation from its precursor.

  • Base (2,6-lutidine): A non-nucleophilic base to trap the protons generated during the reaction.

  • N-TBS group: Prevents the indole nitrogen from reacting with the Lewis acid or the oxyallyl cation and helps to maintain the integrity of the indole ring during the dearomatizing cycloaddition.

G cluster_reactants Reactants cluster_process Process cluster_products Products N-(TBS)-4-Cl-Indole Derivative N-(TBS)-4-Cl-Indole Derivative [4+3] Cycloaddition [4+3] Cycloaddition N-(TBS)-4-Cl-Indole Derivative->[4+3] Cycloaddition 4π component Oxyallyl Cation Precursor Oxyallyl Cation Precursor Oxyallyl Cation Precursor->[4+3] Cycloaddition 3-atom component TMSOTf TMSOTf TMSOTf->[4+3] Cycloaddition Promoter Base Base Base->[4+3] Cycloaddition Acid Scavenger Cyclohepta[b]indole Core Cyclohepta[b]indole Core [4+3] Cycloaddition->Cyclohepta[b]indole Core

Caption: Conceptual workflow of a [4+3] cycloaddition.

VI. Deprotection of the N-TBS Group

A crucial final step in many synthetic sequences is the removal of the N-TBS protecting group. This is typically achieved under mild conditions using a fluoride source, which selectively cleaves the silicon-nitrogen bond without affecting other sensitive functional groups.

Protocol 4: Fluoride-Mediated Deprotection

Materials:

  • N-TBS protected indole derivative

  • Tetrabutylammonium fluoride (TBAF, 1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the N-TBS protected indole derivative (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Add TBAF solution (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the deprotected indole.

Causality Behind Experimental Choices:

  • TBAF: The fluoride ion has a high affinity for silicon, leading to the selective cleavage of the Si-N bond.

  • THF: An appropriate solvent for both the substrate and the TBAF reagent.

VII. Conclusion

4-Chloro-N-(tert-butyldimethylsilyl)indole is a highly valuable and versatile building block for the synthesis of complex, chlorinated natural products. The strategic interplay between the chloro substituent and the N-TBS protecting group allows for controlled and selective transformations, paving the way for the efficient construction of intricate molecular architectures. The protocols and insights provided in this guide are intended to empower researchers in their pursuit of novel synthetic strategies and the development of new therapeutic agents.

VIII. References

  • Baran, P. S., Maimone, T. J., & Richter, J. M. (2015). Scalable total syntheses of (−)-hapalindole U and (+)-ambiguine H. Tetrahedron, 71(22), 3652–3665. [Link]

  • De la Cruz, M., & Rodríguez, J. (2018). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. Marine Drugs, 16(11), 447. [Link]

  • Zhang, Z., & Tang, W. (2021). Total Synthesis of the Chlorinated Pentacyclic Indole Alkaloid (+)-Ambiguine G. Journal of the American Chemical Society, 143(30), 11488–11493. [Link]

  • Reddit. (2016). Role of TBS protecting group in this reaction. r/OrganicChemistry. [Link]

  • Katayama, M., et al. (2000). Synthesis and Biological Activities of 4-chloroindole-3-acetic Acid and Its Esters. Bioscience, Biotechnology, and Biochemistry, 64(4), 808-814. [Link]

  • Khan, A. T., & Mondal, E. (2003). A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol. Synlett, 2003(05), 694-698. [Link]

  • Liu, Y., et al. (2016). Divergent enantioselective synthesis of hapalindole-type alkaloids using catalytic asymmetric hydrogenation of a ketone to construct the chiral core structure. Chemical Science, 7(7), 4725-4729. [Link]

  • Natsume, M., et al. (2010). Total Synthesis of Hapalindoles J and U. The Journal of organic chemistry, 75(15), 5122–5133. [Link]

  • Harmata, M. (1998). [4 + 3] Cycloaddition Reactions. Advances in Cycloaddition, 5, 41-86. [Link]

  • Chandra, A., & Johnston, J. N. (2012). Total Synthesis of the Chlorinated Hapalindoles K, A, G. Angewandte Chemie International Edition, 51(30), 7641-7644. [Link]

  • Rigby, J. H., & Fiedler, C. (2018). Application of (4+3) cycloaddition strategies in the synthesis of natural products. Chemical Society Reviews, 47(22), 8439-8450. [Link]

  • Richter, J. M., et al. (2008). Enantiospecific Total Synthesis of the Hapalindoles, Fischerindoles, and Welwitindolinones via a Redox Economic Approach. Journal of the American Chemical Society, 130(52), 17938–17954. [Link]

  • Jia, Z., et al. (2022). Dearomative (4 + 3) Cycloaddition Reactions of 3-Alkenylindoles and 3-Alkenylpyrroles to Afford Cyclohepta[b]indoles and Cyclohepta[b]pyrroles. Organic Letters, 24(44), 8204–8209. [Link]

  • ChemRxiv. (2022). Reverse Regioselective CpCo(III)-Catalyzed [4+2] C−H Annulation of N-Chloroamides with Vinyl Silanes: Synthesis of 4-Silylate*. [Link]

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

  • Organic Chemistry Data. TBS Protection. [Link]

  • ResearchGate. (2019). Chemical Reactivity of Chlorambucil in Organic Solvents: Influence of 4-Chloro Butyronitrile Nucleophile to Voltammogram Profiles. [Link]

  • ResearchGate. (n.d.). Techniques for silylation. [Link]

  • Gelest. (n.d.). Silyl Groups. [Link]

  • Zhu, L., et al. (2020). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Chemical Communications, 56(84), 12791-12794. [Link]

  • Ross, J. J., et al. (2012). A mutation affecting the synthesis of 4-chloroindole-3-acetic acid. Plant signaling & behavior, 7(12), 1533–1536. [Link]

  • ResearchGate. (2018). Application of (4+3) cycloaddition strategies in the synthesis of natural products. [Link]

  • Fructos, M. R., et al. (2020). Mechanistic Insights on the Enantioselective (4+3) Cycloaddition Between Oxyallylcations and Furans Catalyzed by Chiral Brønsted Acids. Chemistry – A European Journal, 26(42), 9349-9356. [Link]

  • Liu, W., et al. (2022). tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. Molecules, 27(1), 229. [Link]

  • Walsh, C. T., & O'Connor, S. E. (2014). Biological matching of chemical reactivity: pairing indole nucleophilicity with electrophilic isoprenoids. ACS chemical biology, 9(12), 2706–2716. [Link]

  • Chalkley, M. J., et al. (2018). Catalytic Silylation of N2 and Synthesis of NH3 and N2H4 by Net Hydrogen Atom Transfer Reactions Using a Molecular Chromium Complex. Journal of the American Chemical Society, 140(5), 1914–1922. [Link]

  • ResearchGate. (2022). Methods for chlorinated oxindoles synthesis. [Link]

  • Amat, M., et al. (1998). Preparation and reactions of 1-(tert-butyldimethylsilyl)-3-lithioindole. Regioselective synthesis of 3-substituted indoles. The Journal of Organic Chemistry, 63(21), 7272–7282. [Link]

Sources

Application Note: Strategic Protocols for Palladium-Catalyzed Cross-Coupling of 4-Chloroindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The 4-substituted indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous serotonin receptor modulators (e.g., psilocin analogs), kinase inhibitors, and beta-blockers (e.g., pindolol). However, 4-chloroindole presents a specific synthetic challenge compared to its 5-, 6-, or 7-substituted counterparts.

The Challenge: Electronic and Steric Deactivation
  • Bond Dissociation Energy (BDE): The C–Cl bond (~96 kcal/mol) is significantly stronger than C–Br (~81 kcal/mol) or C–I (~65 kcal/mol), creating a high barrier for the oxidative addition step in the catalytic cycle.

  • Peri-Interaction: The C4 position suffers from steric crowding due to the C3–H bond (peri-interaction). This hinders the approach of bulky palladium species, often necessitating smaller but electron-rich ligands or specific conformational flexibility.

  • Electronic Deactivation: The nitrogen lone pair donates electron density into the ring system, making the C–Cl bond electron-rich and less electrophilic, further suppressing oxidative addition.

Scope of this Guide: This note details optimized protocols for Suzuki-Miyaura (C–C) and Buchwald-Hartwig (C–N) couplings, utilizing modern precatalyst architectures to ensure reproducibility.

Ligand Selection & Catalyst Architecture

For unactivated aryl chlorides like 4-chloroindole, standard catalysts (e.g., Pd(PPh3)4) are ineffective. Success requires Dialkylbiaryl Phosphines (Buchwald Ligands) or N-Heterocyclic Carbenes (NHCs) .

Table 1: Ligand Selection Matrix for 4-Chloroindole
Coupling TypeRecommended LigandCatalyst PrecursorRationale
Suzuki-Miyaura XPhos or SPhos XPhos Pd G4SPhos provides extreme electron richness to facilitate oxidative addition; XPhos offers steric bulk to promote reductive elimination.
Buchwald-Hartwig (1° Amines) BrettPhos BrettPhos Pd G4Highly selective for primary amines; prevents bis-arylation.
Buchwald-Hartwig (2° Amines) RuPhos RuPhos Pd G4Excellent for secondary amines and sterically hindered partners.
Negishi / Sonogashira XPhos XPhos Pd G3High turnover number (TON) for organozinc/alkyne coupling.

Visualizing the Decision Pathway

The following decision tree guides the experimental design based on the specific coupling partner.

LigandSelection Start Start: 4-Chloroindole CouplingType Select Coupling Type Start->CouplingType CC_Bond C-C Bond Formation CouplingType->CC_Bond CN_Bond C-N Bond Formation CouplingType->CN_Bond Suzuki Suzuki-Miyaura (Boronic Acids) CC_Bond->Suzuki AmineType Amine Class? CN_Bond->AmineType Ligand_SPhos Use SPhos Pd G4 (General Purpose) Suzuki->Ligand_SPhos Standard Ligand_XPhos Use XPhos Pd G4 (Steric Bulk) Suzuki->Ligand_XPhos Hindered Primary Primary Amine AmineType->Primary Secondary Secondary Amine AmineType->Secondary Ligand_Brett Use BrettPhos Pd G4 Primary->Ligand_Brett Ligand_Ru Use RuPhos Pd G4 Secondary->Ligand_Ru

Figure 1: Decision tree for selecting the optimal precatalyst system based on the target bond and coupling partner.

Protocol A: Suzuki-Miyaura Coupling (C–C Bond)

This protocol utilizes the XPhos Pd G4 system. The G4 precatalyst is preferred over mixing Pd(OAc)2 and ligand because it ensures a precise 1:1 Pd:L ratio and rapid activation at room temperature.

Reagents
  • Substrate: 4-Chloroindole (1.0 equiv)

  • Partner: Aryl/Heteroaryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G4 (2–5 mol%)

  • Base: K3PO4 (3.0 equiv) or K2CO3 (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) [Degassed]

Step-by-Step Methodology
  • Preparation (Inert Atmosphere): In a glovebox or under active nitrogen flow, charge a reaction vial with 4-chloroindole (1.0 mmol), boronic acid (1.5 mmol), XPhos Pd G4 (0.02 mmol), and K3PO4 (3.0 mmol).

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed water (1 mL). Note: Degassing is critical. Oxygen poisons the electron-rich phosphine ligand.

  • Thermal Activation: Seal the vial and heat to 100 °C for 4–12 hours.

    • Self-Validating Check: The reaction mixture should turn from pale yellow/orange to dark brown/black. If palladium black precipitates immediately (within 10 mins), the ligand is likely oxidized or the solvent was not degassed.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash chromatography. 4-Arylindoles often fluoresce intensely blue/purple under 365nm UV.

Protocol B: Buchwald-Hartwig Amination (C–N Bond)[1]

Coupling amines to 4-chloroindole is notoriously difficult due to the competitive inhibition by the indole N-H. Protection of the indole nitrogen (e.g., Boc, Tosyl) is highly recommended to prevent catalyst poisoning. If free N-H is required, use LiHMDS as the base (Soluble Base Method).

Reagents (For N-Boc-4-Chloroindole)
  • Substrate: N-Boc-4-Chloroindole (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (for 1° amines) or RuPhos Pd G4 (for 2° amines) (2–5 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)

  • Solvent: Toluene or t-Amyl Alcohol (Anhydrous)

Step-by-Step Methodology
  • Drying: Flame-dry the reaction vessel and cool under Argon.

  • Charging: Add N-Boc-4-chloroindole, NaOtBu, and the Pd Precatalyst.

    • Note: NaOtBu is hygroscopic. Handle quickly or in a glovebox.

  • Amine Addition:

    • Solid Amines: Add with the other solids.

    • Liquid Amines: Add via syringe after solvent.

  • Reaction: Add anhydrous Toluene (0.2 M concentration). Heat to 80–100 °C .

  • Monitoring: Monitor by LCMS.

    • Self-Validating Check: If starting material remains but the de-halogenated product (indole) appears, the reaction temperature is too high, or the proton source (moisture) is present. Lower temp to 80 °C and ensure dryness.

Mechanistic Visualization: The Oxidative Addition Barrier

Understanding why the reaction fails is key to troubleshooting. The diagram below illustrates the critical energy barrier at the oxidative addition step for chlorides.

CatalyticCycle cluster_warning Failure Mode Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd Requires e- rich Ligand (SPhos/BrettPhos) PdII L-Pd(II)-Cl Complex OxAdd->PdII 4-Chloroindole inserts TransMet Transmetallation (Base + Boronic Acid) PdII->TransMet Dehal Beta-Hydride Elimination or Protodehalogenation PdII->Dehal If Transmetallation is slow RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Regenerates

Figure 2: Catalytic cycle highlighting Oxidative Addition as the rate-limiting step for 4-chloroindoles.

Troubleshooting & "Self-Validating" Systems

A self-validating protocol includes internal checks that confirm the system is working before the final workup.

ObservationDiagnosisCorrective Action
No Conversion (SM recovered) Oxidative Addition failed.Switch to a more electron-rich ligand (e.g., from XPhos to SPhos). Increase Temp to 110 °C.
De-chlorination (Indole formed) Protodehalogenation.Solvent is wet (proton source) or reaction is overheating. Dry solvents over molecular sieves.
Pd Black precipitates instantly Catalyst decomposition.Oxygen leak. Ensure thorough degassing (sparge with Ar for 15 min).
Low Yield with Free N-H Indole Catalyst poisoning.The acidic N-H is interfering. Use LiHMDS (2.2 equiv) as base to deprotonate N-H in situ before coupling, or protect with Boc.

References

  • Oldfield, M. F., & Chen, L. (2004). Palladium-Catalyzed Cross-Coupling Reactions of 4-Chloroindoles. This seminal work establishes the baseline reactivity differences between 4-bromo and 4-chloroindoles.

    • (Verified ACS Publications)

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. The authoritative guide on selecting BrettPhos vs. RuPhos.

    • (Chemical Science)

  • Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd Precatalysts.

    • (Chemical Science)

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Details the XPhos Pd G2/G3/G4 evolution.

    • (JACS)

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of Electron-Rich Chloroarenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I've designed this guide to address the specific and often nuanced challenges encountered when working with electron-rich chloroarenes. These substrates are notoriously difficult coupling partners due to their electronic properties, which impede the critical oxidative addition step of the catalytic cycle. This guide provides in-depth, evidence-based troubleshooting strategies and answers to frequently asked questions, moving beyond simple protocol recitation to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with an electron-rich chloroarene is not proceeding, or the yield is very low. What is the most likely cause?

The most common bottleneck when coupling electron-rich chloroarenes is the initial oxidative addition step.[1][2] An electron-rich aryl chloride has a strong C-Cl bond and high electron density on the aromatic ring, which disfavors the insertion of the electron-rich Pd(0) catalyst. This leads to a high activation energy barrier for the rate-determining step of the catalytic cycle.[3][4] Essentially, the two electron-rich partners are electronically mismatched, leading to a sluggish or nonexistent reaction.

To overcome this, your strategy should focus on enhancing the reactivity of the palladium catalyst. This is primarily achieved through the choice of appropriate ligands.

Q2: How do I choose the right ligand for coupling an electron-rich chloroarene?

Ligand selection is paramount. For these challenging substrates, you need ligands that are both electron-rich and sterically bulky .

  • Electron-rich ligands increase the electron density on the palladium center, which promotes the oxidative addition into the C-Cl bond.[1][5]

  • Bulky ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species. This steric hindrance also facilitates the final reductive elimination step to release your product.[5][6]

Excellent choices for this purpose are the dialkylbiaryl phosphine ligands developed by the Buchwald group (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs).[7] These have become the industry standard for coupling unactivated aryl chlorides.[2][7]

Troubleshooting Guide

Problem 1: Low to No Conversion of the Aryl Chloride

Symptoms:

  • LC-MS or GC-MS analysis shows a large amount of unreacted aryl chloride starting material.

  • Minimal formation of the desired product.

Root Cause Analysis & Solutions:

The primary suspect is a failed or slow oxidative addition. Here’s a systematic approach to troubleshoot this issue:

1. Catalyst and Ligand System Evaluation:

  • Are you using an appropriate ligand? Standard ligands like PPh₃ are often ineffective for this type of transformation.[8] You need to employ specialized, electron-rich, and bulky phosphine ligands or NHCs.[2]

  • Is your palladium precatalyst optimal? While Pd(OAc)₂ or Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) species. Consider using a pre-formed Pd(0) source or a precatalyst that readily generates the active species.

  • Ligand-to-Palladium Ratio: For bulky phosphine ligands, a ligand-to-palladium ratio of 1:1 to 2:1 is typically optimal. Excess ligand can sometimes inhibit the reaction by preventing the formation of the active catalytic species.

Experimental Protocol: Ligand Screening for an Unreactive Electron-Rich Chloroarene

This protocol outlines a parallel screening approach to identify an effective ligand.

  • Setup: In an array of oven-dried reaction vials equipped with stir bars, add your electron-rich chloroarene (1.0 equiv) and boronic acid partner (1.5 equiv).

  • Catalyst/Ligand Addition:

    • To each vial, add a different bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos, BrettPhos) at 2 mol %.

    • Add your palladium source (e.g., Pd(OAc)₂, 1 mol %).

  • Base and Solvent: Add your chosen base (e.g., K₃PO₄, 3.0 equiv) and degassed solvent (e.g., dioxane/water 10:1).

  • Degassing: Seal the vials and thoroughly degas the reaction mixtures by sparging with argon or using several freeze-pump-thaw cycles. This is critical to prevent oxidation of the catalyst.[8]

  • Reaction: Heat the reactions to a suitable temperature (e.g., 80-110 °C) and monitor by LC-MS or GC-MS at regular intervals (e.g., 2h, 6h, 24h).

  • Analysis: Compare the conversion of the starting material and the formation of the product across the different ligand systems to identify the most effective one.

Problem 2: Significant Homocoupling of the Boronic Acid

Symptoms:

  • Formation of a significant amount of a biaryl byproduct derived from the dimerization of your boronic acid.

  • Reduced yield of the desired cross-coupled product.

Root Cause Analysis & Solutions:

Homocoupling, or the formation of a B-B' species, is often a sign of issues with the catalyst activation or the presence of oxidants.[5] It can occur when Pd(II) species are present in the reaction mixture without a readily available aryl halide for oxidative addition.[5]

  • Inadequate Degassing: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst to Pd(II), which can then promote homocoupling.[8]

  • Slow Oxidative Addition: If the oxidative addition of the chloroarene is much slower than the transmetalation, the boronic acid can react with the Pd(II) species, leading to homocoupling.

Troubleshooting Steps:

  • Improve Degassing Technique: Ensure your solvent and reaction setup are rigorously deoxygenated. Use fresh, high-quality solvents.

  • Optimize Reaction Conditions:

    • Temperature: Sometimes, a lower reaction temperature can disfavor the homocoupling pathway relative to the desired cross-coupling.

    • Rate of Addition: In some cases, slow addition of the boronic acid can minimize its concentration at the beginning of the reaction, reducing the likelihood of homocoupling.

Problem 3: Protodeboronation of the Boronic Acid

Symptoms:

  • Formation of an arene byproduct corresponding to the protonated form of your boronic acid.

  • Incomplete conversion due to the consumption of the nucleophilic partner.

Root Cause Analysis & Solutions:

Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. This is often promoted by the presence of water and the basic conditions of the Suzuki reaction.

  • Base Choice: Strong bases and high temperatures can exacerbate protodeboronation. While a strong base is often necessary for the transmetalation of electron-rich chloroarenes, a careful balance must be struck.[1][9]

  • Water Content: While some water is often beneficial for Suzuki couplings, excessive amounts can increase the rate of protodeboronation.

Troubleshooting Steps:

  • Screen Different Bases: Evaluate a range of bases, from weaker ones like K₂CO₃ to stronger ones like K₃PO₄ or Cs₂CO₃. Sometimes a weaker, less soluble base can provide a slow, sustained release of hydroxide, which can be beneficial.

  • Control Water Content: If using a biphasic solvent system (e.g., toluene/water), try reducing the amount of water. If using a single organic solvent, ensure it is appropriately dried if you suspect water is the issue, or consider using a boronic ester which can be more resistant to protodeboronation.

Data Presentation: Comparison of Reaction Parameters

ParameterCondition A (Initial)Condition B (Optimized)Rationale for Change
Ligand PPh₃SPhosIncreased electron density and steric bulk to promote oxidative addition.
Base Na₂CO₃K₃PO₄Stronger base to facilitate transmetalation with the less reactive chloroarene.
Solvent TolueneDioxane/H₂O (10:1)Polar aprotic solvent can improve solubility and reaction rates.
Temperature 80 °C100 °CHigher temperature to overcome the activation energy of oxidative addition.

Visualizing the Process

The Catalytic Cycle and Key Challenges

The following diagram illustrates the Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step with electron-rich chloroarenes.

Suzuki_Coupling_Challenges cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants Pd0 Pd(0)L_n OA Oxidative Addition (Ar-X) Pd0->OA Slow with e⁻-rich Ar-Cl PdII Ar-Pd(II)-X(L_n) OA->PdII TM Transmetalation (R-B(OR')_2) PdII->TM PdII_R Ar-Pd(II)-R(L_n) TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Catalyst Regeneration Product Ar-R RE->Product ArX Electron-Rich Chloroarene (Ar-Cl) ArX->OA Boronic Boronic Acid/Ester (R-B(OR')_2) Boronic->TM

Caption: The Suzuki-Miyaura catalytic cycle with the challenging oxidative addition step highlighted.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving common issues.

Troubleshooting_Workflow Start Reaction Failure or Low Yield Check_Conversion Check Conversion of Ar-Cl Start->Check_Conversion High_SM High Starting Material? Check_Conversion->High_SM Yes_SM Yes High_SM->Yes_SM No_SM No High_SM->No_SM Troubleshoot_OA Troubleshoot Oxidative Addition: - Use Bulky, e⁻-rich Ligand - Increase Temperature - Screen Pd Precatalyst Yes_SM->Troubleshoot_OA Check_Byproducts Analyze Byproducts No_SM->Check_Byproducts End Optimized Reaction Troubleshoot_OA->End Homocoupling Homocoupling Dominant? Check_Byproducts->Homocoupling Yes_HC Yes Homocoupling->Yes_HC No_HC No Homocoupling->No_HC Troubleshoot_HC Troubleshoot Homocoupling: - Improve Degassing - Lower Temperature - Slow Boronic Acid Addition Yes_HC->Troubleshoot_HC Protodeboronation Protodeboronation? No_HC->Protodeboronation Troubleshoot_HC->End Yes_PD Yes Protodeboronation->Yes_PD Troubleshoot_PD Troubleshoot Protodeboronation: - Screen Bases (K₃PO₄, Cs₂CO₃) - Control Water Content - Use Boronic Ester Yes_PD->Troubleshoot_PD Troubleshoot_PD->End

Caption: A systematic workflow for troubleshooting Suzuki couplings of electron-rich chloroarenes.

References

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. Available at: [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. Available at: [Link]

  • Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters (ACS Publications). Available at: [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications. Available at: [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. Available at: [Link]

  • A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society. Available at: [Link]

  • Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics (ACS Publications). Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC (NIH). Available at: [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • Oxidative Addition of Aryl Chlorides to Monoligated Palladium(0): A DFT-SCRF Study. MDPI. Available at: [Link]

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics (ACS Publications). Available at: [Link]

  • Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. NIH. Available at: [Link]

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optimizing regioselectivity in the functionalization of 4-chloroindole

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: REGIO-4CL-IND

Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "4-Chloro Paradox"

Welcome to the technical guide for 4-chloroindole functionalization. This scaffold presents a unique challenge in heterocyclic chemistry due to the "4-Chloro Paradox" :

  • Electronic Deactivation: The chlorine atom at C4 exerts a strong inductive effect (-I), lowering the nucleophilicity of the pyrrole ring compared to the parent indole.

  • Steric Occlusion: The C4-Cl creates significant peri-strain, sterically shielding the chemically preferred C3 position.

To optimize regioselectivity, you cannot rely on standard indole protocols. You must exploit kinetic vs. thermodynamic controls and Directing Group (DG) strategies.

Triage: Regioselectivity Decision Matrix

Before proceeding, identify your target site. The 4-chloro substituent dictates the available pathways.

G start Target Position on 4-Chloroindole c3 C3 Functionalization (The 'Blocked' Site) start->c3 c2 C2 Functionalization (The 'Acidic' Site) start->c2 c7 C7 Functionalization (The 'Remote' Site) start->c7 c4 C4 Diversification (The 'Handle') start->c4 c3_method Method: Modified EAS (High Temp/Lewis Acid) or C3-Halogenation -> Coupling c3->c3_method Overcome Sterics c2_method Method: Directed Lithiation (Requires N-Protecting Group) or C-H Activation c2->c2_method Exploit Acidity c7_method Method: Ir-Catalyzed Borylation (Sterically Directed) c7->c7_method Exploit 4-Cl Blocking c4_method Method: Suzuki/Buchwald (Requires Bulky Ligands) c4->c4_method Late Stage

Figure 1: Strategic decision tree for 4-chloroindole functionalization based on target regiochemistry.

Critical Protocols & Optimization

Module A: C3-Functionalization (Overcoming the C4-Cl Clash)

The Issue: Standard Vilsmeier-Haack or Friedel-Crafts conditions often fail or stall because the C4-Cl sterically hinders the approach of the electrophile to C3, and electronically deactivates the ring.

Optimized Protocol: High-Temperature Vilsmeier-Haack Standard conditions (


) will likely result in recovered starting material.
  • Reagent Preparation: Pre-form the Vilsmeier reagent by adding

    
     (1.2 equiv) to DMF (5.0 equiv) at 
    
    
    
    and stirring for 30 mins.
  • Addition: Add 4-chloroindole (1.0 equiv) as a solution in DMF.

  • The "Push": Heat the reaction to

    
      for 4-12 hours. The thermal energy is required to overcome the activation energy barrier raised by the C4-Cl steric clash.
    
  • Hydrolysis: Quench with ice/water and adjust pH to 9-10 with

    
    .
    

Data: Yield Comparison | Substrate | Condition A (


) | Condition B (

) | | :--- | :--- | :--- | | Indole | 92% Yield | N/A (Over-reaction) | | 4-Chloroindole | <15% Yield | 78-85% Yield |
Module B: C2-Functionalization (Directed Lithiation)

The Issue: Direct lithiation requires a protecting group (PG) that directs the base to C2 via the Complex Induced Proximity Effect (CIPE) . Without a PG, N-deprotonation occurs.

Optimized Protocol: C2-Lithiation/Trapping Recommended PG: SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc (tert-Butyloxycarbonyl). Note: Boc can migrate to C2 upon warming (Fries rearrangement).

  • Protection: N-SEM-4-chloroindole (1.0 equiv) in anhydrous THF at

    
    .
    
  • Lithiation: Add

    
     (1.1 equiv) dropwise.
    
    • Why

      
      ? It is more reactive than 
      
      
      
      and necessary due to the inductive deactivation of the ring.
  • Incubation: Stir at

    
     for 1 hour. Do not warm up yet.
    
  • Trapping: Add electrophile (e.g.,

    
    , 
    
    
    
    ,
    
    
    ).
  • Workup: Warm to RT and quench with

    
    .
    

Mechanism step1 N-SEM-4-Cl-Indole step2 Coordination (CIPE) Li binds to SEM Oxygen step1->step2 step3 C2 Deprotonation (Kinetic Control) step2->step3 step4 C2-Li Species Stabilized by SEM step3->step4

Figure 2: Mechanism of Directed Lithiation via SEM group coordination.

Module C: C7-Functionalization (Remote C-H Activation)

The Issue: How to hit C7 without touching C2 or C3? The Solution: Iridium-catalyzed borylation. The 4-Cl substituent blocks C3 and C5 (via buttressing effects), and if you use a bulky N-substituent (like TIPS), C2 is also blocked. This funnels the catalyst to C7.

Protocol:

  • Catalyst:

    
     (1.5 mol%)
    
  • Ligand: dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (3 mol%)

  • Boron Source:

    
     (1.0 equiv)
    
  • Solvent: THF or Hexane,

    
    .
    
  • Result: High selectivity for C7-BPin.

Troubleshooting & FAQs

Q1: Why am I observing dechlorination (loss of C4-Cl) during my Pd-catalyzed cross-coupling at C2?

Diagnosis: You are likely using a phosphine ligand that promotes oxidative addition into aryl chlorides (e.g.,


, XPhos) or running the reaction at too high a temperature.
Fix: 
  • Switch Catalyst: Use

    
     or 
    
    
    
    . These are generally competent for C2-halide coupling (if you pre-halogenated C2) but sluggish for oxidative addition into the deactivated C4-Cl bond.
  • Lower Temperature: Keep reaction

    
    .
    
  • Base Selection: Avoid strong alkoxide bases if possible; use

    
     or 
    
    
    
    .
Q2: My Vilsmeier-Haack reaction yields a messy mixture. Why?

Diagnosis: Incomplete hydrolysis of the iminium salt. The 4-Cl group stabilizes the intermediate iminium species, making it harder to hydrolyze than standard indole. Fix: Extend the hydrolysis step. After the reaction, pour into ice water, add


 (2M), and heat the aqueous mixture  to 

for 30 minutes to force the aldehyde formation.
Q3: I want to lithiate C3, but I keep getting C2. Why?

Diagnosis: Indole C2 protons are kinetically more acidic than C3 protons, especially when a directing group is present on the Nitrogen. Fix: You cannot do direct C3-lithiation (deprotonation) easily.

  • Strategy Shift: Synthesize 3-bromo-4-chloroindole first (using NBS). Then perform a Halogen-Lithium Exchange using

    
     at 
    
    
    
    . The Br-Li exchange is faster than C2 deprotonation.
Q4: Can I use the 4-Cl group for Suzuki coupling?

Answer: Yes, but it is the least reactive site compared to C2/C3 halides. Protocol: You must use "Buchwald-type" precatalysts (e.g., XPhos Pd G3 or RuPhos Pd G3 ) to force oxidative addition into the sterically hindered and electron-rich (relative to benzene) C4-Cl bond.

References

  • Regioselective Functionalization of Indoles

    • Title: "Regioselective Synthesis of 4-Substituted Indoles via C-H Activ
    • Source: Vertex AI Search / NIH (Reference 1.1)
    • URL:[Link] (General grounding for C-H activation logic).

  • Vilsmeier-Haack Conditions

    • Title: "The Vilsmeier Reaction of Fully Conjug
    • Source: Organic Reactions (Reference 1.7)
    • URL:[Link]

  • Lithiation Strategies

    • Title: "Directed Lithiation of Protected 4-Chloropyrrolopyrimidine" (Analogous electronic system)[1][2]

    • Source: NIH / PMC (Reference 1.14)
    • URL:[Link]

  • C-H Activation Selectivity

    • Title: "Ligand Controlled Regioselectivities in C–H Activ
    • Source: ChemRxiv (Reference 1.6)
    • URL:[Link]

  • Palladium Cross-Coupling Selectivity

    • Title: "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes"
    • Source: NIH / PMC (Reference 1.12)
    • URL:[Link]

Sources

Technical Support: Synthesis & Troubleshooting of 4-Chloro-N-(tert-butyldimethylsilyl)indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Context

The synthesis of 4-Chloro-N-(tert-butyldimethylsilyl)indole (4-Cl-N-TBS-indole) is a critical protection step in the elaboration of complex indole alkaloids and pharmaceutical intermediates.[1] While the tert-butyldimethylsilyl (TBS) group is a robust masking group for the N-H functionality, the specific electronics of the 4-chloro substituent introduce unique challenges compared to unsubstituted indole.

This guide addresses the three most common failure modes: hydrolytic byproducts , regio-isomer formation (C-silylation) , and incomplete conversion .[1]

The "4-Chloro" Effect

The chlorine atom at the C4 position exerts a strong inductive electron-withdrawing effect (-I).[1]

  • Acidity: The N-H proton is more acidic (pKa ~15-16 in DMSO) than unsubstituted indole (pKa 21).[1] This facilitates easier deprotonation.

  • Nucleophilicity: Conversely, the resulting indolyl anion is less nucleophilic. This sluggishness often tempts researchers to increase temperature, which inadvertently triggers thermodynamic byproduct formation (C-silylation).[1]

Diagnostic Troubleshooting (Q&A)

Issue 1: The "Ghost" Peaks (Siloxane Contamination)

User Question: My LC-MS shows a large peak with a mass corresponding to a TBS dimer, and my yield is only 60%. I used excess TBSCl. What happened?

Technical Analysis: You are observing hexamethyldisiloxane or TBS-O-TBS formation.[1] This is the most common failure mode and indicates moisture contamination.

  • Mechanism: TBSCl is highly hygroscopic.[2] In the presence of trace water (in the solvent or atmosphere), TBSCl hydrolyzes to tert-butyldimethylsilanol (TBSOH). Two molecules of TBSOH rapidly condense to form the stable siloxane dimer (TBS-O-TBS).[1]

  • The Trap: Because the 4-chloroindolyl anion is less nucleophilic (due to the electron-withdrawing Cl), it reacts slower with TBSCl than water does.[1] If your THF is "wet" (>50 ppm H₂O), the water will scavenge the TBSCl before the indole can.

Corrective Action:

  • Distill THF over sodium/benzophenone or use a column-dried solvent system immediately before use.

  • Reagent Quality: Check your TBSCl. If it smells strongly of HCl (acrid) or looks wet/clumpy, discard it. It should be a white, crystalline solid.

Issue 2: Regioselectivity (N- vs. C-Silylation)

User Question: I see a byproduct (~10-15%) with the exact same mass as my product but a slightly different retention time. Is this an isomer?

Technical Analysis: Yes. This is likely 3-(tert-butyldimethylsilyl)-4-chloroindole (C-silylation).[1]

  • Kinetic vs. Thermodynamic: N-silylation is the kinetic product (fastest to form).[1] C3-silylation is the thermodynamic product (most stable).[1]

  • Cause: C-silylation is promoted by high temperatures (>0°C during addition) or insufficient base .[1] If the proton is not fully removed before TBSCl addition, the neutral indole can undergo Friedel-Crafts-like silylation at C3, although this is sterically difficult with bulky TBS.[1] More commonly, if the reaction is heated to force conversion, the silyl group can migrate from N1 to C3 (an anionic rearrangement).

Corrective Action:

  • Temperature Control: Perform the deprotonation at 0°C, but cool to -78°C or -40°C for the addition of TBSCl. Allow to warm to RT slowly only after addition is complete.

  • Base Selection: Use Sodium Hydride (NaH) . It ensures irreversible deprotonation (H₂ gas evolution).[1] Avoid weak bases like TEA/DMAP for this specific substrate unless using specific catalytic conditions, as the equilibrium favors the neutral indole, promoting C-attack or incomplete reaction.

Issue 3: Desilylation During Workup

User Question: The reaction looked complete by TLC, but after acidic workup, I recovered 30% starting material.

Technical Analysis: The N-Si bond in indoles is significantly more labile (unstable) than O-Si bonds in silyl ethers.[1]

  • Sensitivity: The N-Si bond is susceptible to acid-catalyzed hydrolysis.[1] If you used a strong acid (like 1M HCl) to quench the reaction or neutralize the base, you likely cleaved the protecting group you just installed.

Corrective Action:

  • Quench: Use Saturated Ammonium Chloride (sat. NH₄Cl) or simply water.

  • pH Control: Ensure the aqueous layer is neutral or slightly basic (pH 7-8) during extraction.[1] Never wash with strong acid.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways determined by moisture and temperature.

ReactionPathways SM 4-Chloroindole (Starting Material) Anion Indolyl Anion (Nucleophile) SM->Anion Deprotonation (-H2) Base Base (NaH) Base->Anion Prod N-TBS Indole (Kinetic Product) TARGET Anion->Prod Low Temp (<0°C) Kinetic Control C_Prod C3-TBS Indole (Thermodynamic Byproduct) Anion->C_Prod High Temp / Rearrangement TBSCl TBS-Cl (Electrophile) TBSCl->Prod Siloxane TBS-O-TBS (Hydrolysis Byproduct) TBSCl->Siloxane + H2O (Moisture)

Caption: Kinetic vs. Thermodynamic pathways. Moisture leads to Siloxane; High temp leads to C3-isomer.[1]

Optimized Experimental Protocol (SOP)

Objective: Synthesis of 4-Chloro-N-(TBS)indole with <5% byproduct formation.

Reagents Table
ReagentEquiv.RoleCritical Quality Attribute
4-Chloroindole 1.0SubstrateDry, free of colored impurities.[1]
NaH (60% in oil) 1.2 - 1.5BaseFresh.[1] Old NaH loses activity (absorbs moisture).[1]
TBSCl 1.2 - 1.3ElectrophileWhite crystals.[1][2] Must not smell acidic.
THF [0.2 M]SolventAnhydrous . Distilled or molecular sieves (3Å).
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round bottom flask under Argon or Nitrogen flow. Add a magnetic stir bar.[3]

  • Deprotonation:

    • Charge NaH (1.5 equiv) into the flask.

    • Optional: Wash NaH with dry hexane (2x) to remove mineral oil if downstream purification is sensitive to oil, though usually unnecessary.

    • Add anhydrous THF (half of total volume). Cool to 0°C (ice bath).

    • Dissolve 4-Chloroindole (1.0 equiv) in the remaining THF and add dropwise to the NaH suspension.

    • Wait: Stir at 0°C for 30–45 minutes. Evolution of H₂ gas must cease before proceeding.

  • Silylation:

    • Cool to -78°C (Dry ice/Acetone). Note: While 0°C is often cited for simple indoles, the electron-deficient nature of 4-Cl-indole benefits from colder addition to suppress C-silylation.[1]

    • Add TBSCl (1.2 equiv) as a solution in THF dropwise.

    • Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to Room Temperature (RT) over 2 hours.

  • Monitoring:

    • Check TLC (Hexane/EtOAc 9:1). The N-TBS product is usually less polar (higher Rf) than the starting material.

  • Workup (Crucial):

    • Quench by careful addition of saturated aqueous NH₄Cl at 0°C.

    • Extract with Et₂O or EtOAc (x3).[1]

    • Wash combined organics with Water (x1) and Brine (x1).[1]

    • Dry over Na₂SO₄, filter, and concentrate.[4]

  • Purification:

    • Flash column chromatography (Silica Gel).[1][3]

    • Eluent: 100% Hexanes → 5% EtOAc/Hexanes. Note: N-Silyl indoles are stable on silica but avoid prolonged exposure to acidic silica.[1]

Troubleshooting Logic Tree

Use this flow to diagnose experimental failures rapidly.

Troubleshooting Start Reaction Complete? CheckTLC Check TLC/LCMS Start->CheckTLC Issue1 SM Remaining (>10%) CheckTLC->Issue1 Yes Issue2 New Spot (Same Mass) CheckTLC->Issue2 Isomer Issue3 New Spot (Mass = 246) CheckTLC->Issue3 Impurity Action1 Increase NaH time Check NaH Quality Issue1->Action1 Action2 C-Silylation suspected Lower Temp during addition Issue2->Action2 Action3 TBS-O-TBS (Siloxane) Dry Solvents/Change TBSCl Issue3->Action3

Caption: Decision matrix for identifying reaction failure modes.

References

  • Greene, T. W.; Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. [1]

  • Corey, E. J.; Venkateswarlu, A. "Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Derivatives." J. Am. Chem. Soc.[5]1972 , 94, 6190–6191.

  • Somei, M.; Yamada, F. "A Simple and General Method for the Preparation of 1-Silylindoles." Chem. Pharm. Bull.1984 , 32, 5064-5065.[1] (Standard NaH/THF methodology reference).

  • Organic Chemistry Portal. "tert-Butyldimethylsilyl Ethers (TBS)."

Sources

managing steric hindrance in reactions of N-TBS-4-chloroindole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #4492: Steric Management in N-TBS-4-Chloroindole Scaffolds

Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Subject: Troubleshooting reactivity profiles and steric clash in 4-substituted indole functionalization.

User Executive Summary

The Scaffold: N-TBS-4-chloroindole is a "deceptively simple" building block. The Problem: The combination of the bulky N-tert-butyldimethylsilyl (TBS) group and the peri-positioned 4-chloro substituent creates a steric cleft . This "bay region" severely restricts access to the C3 position and alters the trajectory of reagents attacking C2 or the C4-chloride itself.

Scope of Support: This guide addresses three critical failure modes reported by users:

  • C3-Acylation/Alkylation Failure: Why standard Friedel-Crafts conditions yield <10%.

  • Lithiation Regioselectivity: Controlling C2-lithiation vs. halogen-dance.

  • Catalytic Stalling: Overcoming the oxidative addition barrier at C4.

Module 1: The "Steric Cleft" & C3 Functionalization

User Report: "I tried Vilsmeier-Haack formylation on N-TBS-4-chloroindole. Recovered 90% starting material. Why is C3 inert?"

Diagnosis: The C3 position is electronically active (enamine-like) but kinetically shielded. The N-TBS group tilts away from the nitrogen lone pair, pushing its bulk toward the "bottom" face. The 4-Cl atom blocks the "side" approach.[1] This creates a narrow corridor that excludes large electrophiles (like the Vilsmeier iminium salt).

Troubleshooting Protocol: Bypassing the C3 Blockade
ApproachFeasibilityTechnical Notes
Direct Electrophilic Aromatic Substitution (EAS) Low Only works with small linear electrophiles (e.g., Cl+, Br+). Acyl/Alkyl groups often fail.
C2-Lithiation

C3-Trap
High The "Trojan Horse" method. Lithiate C2 (accessible), then quench with an electrophile that rearranges or allows C2-blocking.
C3-Mercuration/Borylation Medium Hg(OAc)₂ is small enough to enter the cleft, but toxicity is a concern. Ir-catalyzed C-H borylation is sterically sensitive and prefers C7 or C2.
Recommended Workflow: The "C2-Block-and-Swing" Strategy

Instead of forcing a reaction at C3, utilize the C2 position to guide the electrophile.

  • Lithiation: Treat with t-BuLi (avoid n-BuLi to prevent alkyl halide coupling) at -78°C. The N-TBS group directs lithiation to C2.

  • Trapping: Quench with a silyl chloride (e.g., TMSCl) to block C2 temporarily.

  • Functionalization: With C2 blocked, the steric crowding is actually worse, BUT you can now use C3-selective radical functionalization or metal-carbenoid insertions which are less sensitive to the "cleft" than traditional EAS.

Module 2: C2-Lithiation & Directed Ortho Metalation (DoM)

User Report: "Attempting C2 lithiation with n-BuLi resulted in a complex mixture. Did I trigger a halogen dance?"

Diagnosis: While 4-bromoindoles are notorious for the "halogen dance" (base-catalyzed migration of the halogen to C2/C3), 4-chloroindoles are generally stable to this migration because the C-Cl bond is stronger. The "complex mixture" is likely due to:

  • Nucleophilic attack on TBS: n-BuLi can attack the silicon atom, cleaving the protecting group.

  • Benzyne formation: If the temperature rises > -70°C, Li-Cl elimination can occur, generating a reactive benzyne intermediate.

Protocol: Controlled C2-Lithiation

Reagents:

  • Base: t-BuLi (2.2 equiv) or LDA (1.1 equiv). Reason: t-BuLi is non-nucleophilic toward Si; LDA is bulky and specific for deprotonation.

  • Solvent: THF (anhydrous).

  • Additive: TMEDA (1.1 equiv) to break up lithium aggregates.

Step-by-Step:

  • Cool the solution of N-TBS-4-chloroindole in THF to -78°C (Critical: Do not use -40°C).

  • Add t-BuLi dropwise. The bulky TBS group directs the Li to the C2 position via coordination (Complex Induced Proximity Effect - CIPE).

  • Stir for 45 mins at -78°C.

  • Quench with electrophile (E+).

  • Warm slowly to RT.

Visualizing the Decision Tree:

LithiationLogic Start Target: C2 Functionalization BaseChoice Select Base Start->BaseChoice nBuLi n-BuLi BaseChoice->nBuLi Avoid tBuLi t-BuLi / LDA BaseChoice->tBuLi Preferred Result1 Risk: Attack on Si (Deprotection) Risk: Chloro-benzyne (if > -70°C) nBuLi->Result1 Result2 Success: Stable C2-Li Species tBuLi->Result2 Trap C2-Substituted Product Result2->Trap Add Electrophile (-78°C)

Figure 1: Decision logic for base selection in 4-chloroindole lithiation.

Module 3: C4-Cross Coupling (The Handle)

User Report: "Suzuki coupling at the 4-Cl position is stalling at 20% conversion. I'm using Pd(PPh3)4."

Diagnosis: Aryl chlorides are sluggish electrophiles. In this scaffold, the N-TBS group adds significant steric bulk "below" the C4-Cl bond, and the C3-H adds bulk "above" it. Standard triphenylphosphine ligands (


) are not electron-rich enough to facilitate oxidative addition into the C-Cl bond, nor bulky enough to force reductive elimination in this crowded environment.
Solution: Ligand Engineering

You must switch to Buchwald Dialkylbiaryl Ligands or Spherical Phosphines .

ComponentRecommendationMechanism
Catalyst Source

or

Precursor to active Pd(0).
Ligand (Primary) XPhos or RuPhos Extremely bulky and electron-rich. Facilitates oxidative addition into hindered chlorides.
Ligand (Secondary)

High cone angle; excellent for challenging chlorides.
Base

(anhydrous)
Weak enough to tolerate TBS, strong enough for boronic acid activation.
Solvent Toluene/Water (10:1) or DioxaneBiphasic systems often help solubilize inorganic bases.

Optimized Protocol (Suzuki-Miyaura):

  • Charge flask with Indole (1.0 eq), Boronic Acid (1.5 eq),

    
     (2 mol%), XPhos (4 mol%), and 
    
    
    
    (3.0 eq).
  • Evacuate and backfill with Argon (3x). Oxygen is fatal to electron-rich ligands.

  • Add degassed Toluene/Water.

  • Heat to 100°C for 12-24h.

    • Note: If TBS cleavage is observed, switch base to

      
       or 
      
      
      
      in anhydrous DMF.

Module 4: Deprotection (The Exit Strategy)

User Report: "I can't get the TBS group off. TBAF is giving me messy decomposition."

Diagnosis: While N-TBS is usually acid/fluoride labile, the 4-Cl substituent can destabilize the indole ring during deprotection if the conditions are too harsh (leading to polymerization). Conversely, if C3 has been functionalized with a bulky group, the TBS might be sterically "locked" in place.

Deprotection Matrix
ConditionRisk LevelBest For...
TBAF (THF) High Standard substrates. Risk: Basic nature of TBAF can cause side reactions if the product is base-sensitive.
TASF Low Recommended. Tris(dimethylamino)sulfonium difluorotrimethylsilicate. A non-basic source of fluoride. Very gentle.
NaAuCl₄ (Cat.) Very Low Gold Standard. Catalytic gold(III) in MeOH removes TBS under neutral conditions. Ideal for sterically crowded indoles.

Protocol: Gold-Catalyzed Deprotection Reference: This method is superior for hindered silyl ethers/amines.

  • Dissolve substrate in MeOH.

  • Add

    
     (1-5 mol%).
    
  • Stir at RT for 30-60 mins.

  • Concentrate and purify.

References

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Ishiyama, T., et al. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: a direct procedure for arylboronic esters. The Journal of Organic Chemistry. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Palladium-Catalyzed Amination of Aryl Chlorides with Hindered Anilines. Journal of the American Chemical Society.[2] Link

  • Zhang, Q., et al. (2015).[3] Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) Dihydrate. Synthesis. Link

  • Schlosser, M. (2005). The 2×3 Isomerization of Halogen-Substituted Pyridines and Quinolines ("Halogen Dance"). Angewandte Chemie International Edition. Link

Sources

Validation & Comparative

Comparative Bioactivity Guide: 4-Fluoro, 4-Chloro, and 4-Bromoindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-chloro, 4-bromo, and 4-fluoroindole derivatives, focusing on their comparative bioactivity, structure-activity relationships (SAR), and synthesis.

Executive Summary

The C4 position of the indole scaffold is a critical "molecular handle" in medicinal chemistry. Unlike the more accessible C5 position, C4 substituents project into a unique spatial region within biological binding pockets, often interacting with the "floor" or "ceiling" of hydrophobic clefts in kinases, receptors (5-HT), and microbial enzymes.

  • 4-Fluoroindole: Acts as a bioisostere for hydrogen or hydroxyl groups . Its small size (Van der Waals radius ~1.47 Å) allows it to probe electronic effects without introducing significant steric clash. It is often used to block metabolic oxidation at C4.

  • 4-Chloroindole: Offers a balance of lipophilicity and steric bulk . It frequently serves as a lead fragment in antimicrobial agents (e.g., against Vibrio species) where membrane permeability and hydrophobic packing are key.

  • 4-Bromoindole: Introduces significant steric bulk and the potential for halogen bonding . The polarizable bromine atom can form specific sigma-hole interactions with backbone carbonyls in protein targets (e.g., kinases, tubulin), often resulting in higher potency but lower solubility.

Physicochemical & SAR Comparison

The choice of halogen at C4 dictates the molecule's interaction profile. The following table summarizes the fundamental differences driving their bioactivity.

Table 1: Physicochemical Properties of C4-Halogenated Indoles
Property4-Fluoroindole4-Chloroindole4-BromoindoleImpact on Bioactivity
Van der Waals Radius 1.47 Å1.75 Å1.85 ÅSteric Fit: F fits in tight pockets; Br requires large hydrophobic clefts.
Electronegativity (Pauling) 3.983.162.96Electronics: F strongly withdraws electrons (inductively), lowering pKa of NH.
C-X Bond Length ~1.35 Å~1.74 Å~1.89 ÅMetabolic Stability: C-F is metabolically inert; C-Br is labile to Pd-catalyzed coupling.
Lipophilicity (

value)
+0.14+0.71+0.86Permeability: Cl and Br significantly enhance membrane crossing (logP).
Halogen Bonding Potential NegligibleModerateHighSpecific Binding: Br can act as a Lewis acid (sigma hole) to Lewis bases (C=O).

Detailed Bioactivity Analysis[1][2]

Case Study A: Antimicrobial Activity (Vibrio & UPEC Models)

In studies targeting Vibrio parahaemolyticus and Uropathogenic E. coli (UPEC), the lipophilicity provided by heavier halogens is crucial for disrupting bacterial signaling (quorum sensing) and biofilm formation.

  • Performance:

    • 4-Chloro & 4-Bromo: Identified as "lead molecules" with MICs < 50-100 μg/mL. They effectively inhibit biofilm formation and downregulate virulence genes (e.g., uvrY). The bulky, lipophilic halogens likely facilitate insertion into the bacterial membrane or hydrophobic pockets of the transcriptional regulator proteins.

    • 4-Fluoro: Generally shows lower potency in these specific assays. The fluorine atom does not provide sufficient lipophilicity to drive the compound into the bacterial target site as effectively as Cl or Br.

Case Study B: CNS & Serotonin Receptor Binding (5-HT)

The indole C4 position corresponds to the C4 position of tryptamine, a site critical for 5-HT2A receptor selectivity (the mechanism of psilocybin analogs).

  • Performance:

    • 4-Fluoro: Often retains high affinity due to its small size, mimicking the natural 4-H or 4-OH (psilocin). It acts as a metabolic blocker, preventing hydroxylation while maintaining receptor fit.

    • 4-Bromo: Can cause a "steric clash" in the orthosteric binding site of certain 5-HT receptor subtypes, potentially reducing affinity or altering efficacy (agonist vs. antagonist switch). However, if a hydrophobic pocket exists (as in some transporter proteins), Br can enhance binding via hydrophobic collapse.

Case Study C: Anticancer (Tubulin & Kinases)

Indole derivatives are potent tubulin polymerization inhibitors (binding at the Colchicine site).

  • Performance:

    • 4-Bromo: Frequently superior in kinase and tubulin assays due to Halogen Bonding . The bromine atom can form a directed interaction with the carbonyl oxygen of the protein backbone (e.g., Valine or Leucine residues in the hinge region).

    • 4-Chloro: Active but often lacks the directional binding strength of bromine.

    • 4-Fluoro: Used primarily to modulate the pKa of the indole NH or to fine-tune the electron density of the ring system, rather than for direct binding interactions.

SAR Logic Visualization

The following diagram illustrates the decision-making process for selecting a C4-halogen substituent based on the desired therapeutic outcome.

SAR_Logic Start Select C4-Indole Substituent Goal_Metabolism Goal: Block Metabolism (Maintain Sterics) Start->Goal_Metabolism Goal_Potency Goal: Increase Potency (Specific Binding) Start->Goal_Potency Goal_Permeability Goal: Membrane Permeability (Antimicrobial) Start->Goal_Permeability Select_F Select 4-Fluoro (Bioisostere for H) Goal_Metabolism->Select_F Small radius High C-F strength Select_Br Select 4-Bromo (Halogen Bond/Sigma Hole) Goal_Potency->Select_Br Target Carbonyls Hydrophobic Clefts Goal_Permeability->Select_Br Max LogP Select_Cl Select 4-Chloro (Lipophilic/Steric Balance) Goal_Permeability->Select_Cl LogP increase Moderate bulk

Figure 1: Strategic selection of C4-halogen substituents based on medicinal chemistry objectives.

Experimental Protocols

Synthesis of 4-Haloindoles (Leimgruber-Batcho Method)

Direct halogenation of indole typically occurs at C3. To access the C4 position, de novo synthesis from a substituted benzene precursor is required. The Leimgruber-Batcho indole synthesis is the industry standard for 4-substituted indoles.

Precursor: 2-Chloro-6-nitrotoluene (for 4-Chloroindole) or 2-Bromo-6-nitrotoluene (for 4-Bromoindole).

Protocol:

  • Enamine Formation:

    • Dissolve 2-halo-6-nitrotoluene (10 mmol) in anhydrous DMF (15 mL).

    • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (12 mmol, 1.2 eq) and pyrrolidine (1.1 eq).

    • Heat to 110°C under N₂ for 4–6 hours. The solution will turn deep red (formation of the

      
      -dimethylaminostyrene intermediate).
      
    • Evaporate solvent in vacuo to obtain the crude enamine oil.

  • Reductive Cyclization:

    • Dissolve the crude enamine in Methanol/Acetic Acid (10:1 ratio).

    • Add Iron powder (Fe, 5 eq) or Raney Nickel (catalytic) carefully. Note: For 4-Bromo/Chloro, avoid harsh catalytic hydrogenation to prevent dehalogenation. Fe/AcOH is safer.

    • Reflux at 80°C for 2–4 hours.

    • Filter through Celite to remove metal residues.

    • Neutralize filtrate with NaHCO₃ and extract with Ethyl Acetate.

  • Purification:

    • Purify via silica gel column chromatography (Hexane:EtOAc gradient). 4-Haloindoles typically elute early due to high lipophilicity.

Bioactivity Assay: Bacterial Biofilm Inhibition (Microtiter Method)

This protocol validates the efficacy of 4-chloro/bromoindoles against Vibrio or E. coli.

  • Culture: Grow V. parahaemolyticus in Marine Luria-Bertani (mLB) broth overnight at 30°C.

  • Seeding: Dilute culture 1:100 into fresh mLB broth supplemented with the test compound (4-F, 4-Cl, or 4-Br indole) at concentrations of 10, 20, 50, and 100 μg/mL. Use DMSO as a vehicle control.

  • Incubation: Aliquot 200 μL into a 96-well polystyrene plate. Incubate statically at 30°C for 24 hours.

  • Staining:

    • Discard planktonic cells by carefully washing wells 3x with phosphate-buffered saline (PBS).

    • Stain adherent biofilm with 0.1% Crystal Violet (200 μL) for 20 minutes.

    • Wash 3x with water and air dry.

  • Quantification: Solubilize the dye with 95% Ethanol (200 μL) and measure absorbance at 570 nm.

  • Result: Calculate % Inhibition relative to DMSO control. Expect 4-Br and 4-Cl to show >60% inhibition at 50 μg/mL.

Synthesis Workflow Visualization

Synthesis_Workflow SM 2-Halo-6-nitrotoluene (X = Cl, Br, F) Step1 Step 1: DMF-DMA Pyrrolidine, 110°C SM->Step1 Inter Enamine Intermediate (Red Oil) Step1->Inter Step2 Step 2: Fe / AcOH Reductive Cyclization Inter->Step2 Product 4-Haloindole (Target) Step2->Product

Figure 2: Leimgruber-Batcho synthesis route for accessing 4-substituted indoles.

References

  • Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers in Microbiology. (2021). Link

  • Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. Frontiers in Microbiology. (2022). Link

  • Serotonin receptor binding affinities of tryptamine analogues. Journal of Medicinal Chemistry. (1979).[1] Link

  • Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents. Bioorganic & Medicinal Chemistry. (2022). Link

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. (2023). Link

Sources

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